Product packaging for (+)-Acutifolin A(Cat. No.:CAS No. 350221-53-3)

(+)-Acutifolin A

Cat. No.: B15191920
CAS No.: 350221-53-3
M. Wt: 326.4 g/mol
InChI Key: LDQGHYBYTNQNFR-VDGAXYAQSA-N
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Description

(+)-Acutifolin A is a ring assembly and an alkylbenzene.
This compound is a natural product found in Brosimum acutifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O4 B15191920 (+)-Acutifolin A CAS No. 350221-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

350221-53-3

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,5S,8S)-5-hydroxy-8-(4-hydroxyphenyl)-1-(3-methylbut-2-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione

InChI

InChI=1S/C20H22O4/c1-13(2)7-12-20-16(14-3-5-15(21)6-4-14)8-10-19(24,18(20)23)11-9-17(20)22/h3-7,9,11,16,21,24H,8,10,12H2,1-2H3/t16-,19-,20-/m0/s1

InChI Key

LDQGHYBYTNQNFR-VDGAXYAQSA-N

Isomeric SMILES

CC(=CC[C@@]12[C@@H](CC[C@@](C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C

Canonical SMILES

CC(=CCC12C(CCC(C1=O)(C=CC2=O)O)C3=CC=C(C=C3)O)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of (+)-Acutifolin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Acutifolin A is a novel bioactive natural product that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, botanical origin, and foundational biochemical information. The content herein is curated for professionals in research and drug development, presenting available data in a structured format, including detailed experimental protocols for its isolation and visualizations of relevant biological pathways.

Discovery and Botanical Origin

This compound was first isolated in 2001 by researchers Takashima and Ohsaki.[1] It is a natural compound derived from the bark of Brosimum acutifolium, a tree native to the Amazon region and utilized in Brazilian folk medicine, where it is known as "Mururé".[2][3] Traditionally, the bark of this plant has been used for its potent anti-inflammatory, anti-arthritic, and anti-rheumatic properties.[2][3] The discovery of this compound and its congeners, Acutifolins B-F, was the result of a screening program for new lead compounds from Brazilian medicinal plants.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₂O₄
Molecular Weight 326.39 g/mol
Appearance Colorless oil
Optical Rotation [α]²⁵D +94.7 (c 0.47, CHCl₃)
UV (MeOH) λmax (log ε) 225 (4.08), 278 (3.54), 310 (sh, 3.28) nm
IR (film) νmax 3350, 1680, 1650, 1615, 1590 cm⁻¹

Data sourced from Takashima & Ohsaki, 2001.

Experimental Protocols

Isolation of this compound

The following protocol for the isolation of this compound is adapted from the original methodology described by Takashima and Ohsaki (2001).

Experimental Workflow for the Isolation of this compound

G start Dried Bark of Brosimum acutifolium (3.0 kg) extraction Extraction with MeOH (3x) start->extraction concentration Concentration in vacuo to yield MeOH extract (240 g) extraction->concentration partition Partition between EtOAc and H₂O concentration->partition EtOAc_extract EtOAc-soluble fraction (70 g) partition->EtOAc_extract EtOAc H2O_fraction H₂O-soluble fraction partition->H2O_fraction H₂O silica_gel Silica Gel Column Chromatography (n-hexane-EtOAc gradient) EtOAc_extract->silica_gel fractions Collection of 11 Fractions (Fr. 1-11) silica_gel->fractions fr8 Fraction 8 (3.5 g) fractions->fr8 hplc1 Preparative HPLC (ODS) (CH₃CN-H₂O) fr8->hplc1 acutifolin_A This compound (1) (15 mg) hplc1->acutifolin_A G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_expression Induces

References

Acutifolin A from Brosimum acutifolium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brosimum acutifolium, a tree native to South America, has a rich history in traditional medicine, where it is utilized for its anti-inflammatory and anti-rheumatic properties.[1][2][3] Phytochemical investigations of this plant have revealed a diverse array of secondary metabolites, including a class of flavonoids known as acutifolins.[3] Among these, Acutifolin A has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on Brosimum acutifolium as a source of Acutifolin A, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile of Brosimum acutifolium Bark

The bark of Brosimum acutifolium is a rich source of various phenolic compounds. To date, several classes of secondary metabolites have been identified, with flavonoids being a prominent group.

Table 1: Phytochemical Composition of Brosimum acutifolium Bark

Compound ClassSpecific Compounds IdentifiedReference
FlavansAcutifolin A, Acutifolin B, Acutifolin C, Acutifolin D, Acutifolin E, Acutifolin F[3]
Other FlavonoidsBrosimacutins A-I[3]
LignansMururins A-C[3]
AlkaloidsBufotenin[3]
CoumarinsNot specified[3]
PhytosterolsNot specified[3]

Acutifolin A: Extraction and Isolation

Detailed quantitative data regarding the yield and purity of Acutifolin A from Brosimum acutifolium is not extensively reported in the available scientific literature. However, a general protocol for the extraction and isolation of flavonoids from the bark can be outlined based on existing studies.

Experimental Protocol: General Flavonoid Extraction and Isolation

This protocol is a generalized procedure and may require optimization for the specific isolation of Acutifolin A.

  • Plant Material Preparation: The bark of Brosimum acutifolium is collected, air-dried, and ground into a coarse powder.

  • Extraction: The powdered bark is subjected to extraction with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids, including Acutifolin A, are typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Purification: Fractions containing the desired compounds are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Acutifolin A.

  • Structure Elucidation: The structure of the isolated Acutifolin A is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_extraction Extraction and Fractionation cluster_purification Purification B_acutifolium Brosimum acutifolium Bark Methanol_Extract Methanol Extract B_acutifolium->Methanol_Extract Methanol Extraction Solvent_Partitioning Solvent Partitioning Methanol_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography EtOAc_Fraction->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Acutifolin_A Pure Acutifolin A HPLC->Acutifolin_A

Figure 1. General workflow for the extraction and isolation of Acutifolin A.

Biological Activities of Acutifolin A and Related Flavonoids

While specific quantitative data for the biological activities of pure Acutifolin A are limited in publicly available research, studies on extracts of Brosimum acutifolium and its other flavonoid constituents provide strong indications of its potential therapeutic effects.

Cytotoxic Activity

Flavonoids isolated from Brosimum acutifolium have demonstrated cytotoxic effects against cancer cell lines. One study reported that flavonoids from the plant induce apoptosis in C6 glioma cells.[4] While specific IC50 values for Acutifolin A are not available, this suggests a potential area for further investigation.

Anti-inflammatory Activity

The traditional use of Brosimum acutifolium for inflammatory conditions is supported by modern scientific studies.[1][2] Extracts from the plant have shown anti-inflammatory properties, though the specific contribution of Acutifolin A to this activity requires further elucidation.

Protein Kinase Inhibition

Some flavonoids from Brosimum acutifolium have been shown to possess inhibitory effects against protein kinase A (PKA) and protein kinase C (PKC).[5][6] This is a significant finding as protein kinases are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.[7]

Table 2: Reported Biological Activities of Brosimum acutifolium Constituents

ActivityCompound/ExtractCell Line/ModelKey FindingsReference
CytotoxicityFlavonoids from B. acutifoliumC6 glioma cellsInduction of apoptosis[4]
Anti-inflammatoryB. acutifolium extractIn vivo modelsReduction of inflammation[1][2]
Protein Kinase InhibitionFlavonoids from B. acutifoliumEnzymatic assaysInhibition of PKA and PKC[5][6]

Signaling Pathways

The precise signaling pathways modulated by Acutifolin A have not yet been fully elucidated. However, based on the known activities of other flavonoids from Brosimum acutifolium and flavonoids in general, it is hypothesized that Acutifolin A may exert its biological effects through the modulation of key cellular signaling cascades such as the PI3K/Akt and MAPK pathways. A study on flavonoids from B. acutifolium demonstrated a reduction in AKT phosphorylation in glioma cells, suggesting involvement of the PI3K/Akt pathway.[4]

G cluster_pathways Potential Signaling Pathways Acutifolin_A Acutifolin A PI3K_Akt PI3K/Akt Pathway Acutifolin_A->PI3K_Akt Inhibits? MAPK MAPK Pathway Acutifolin_A->MAPK Modulates? PKA_PKC PKA/PKC Acutifolin_A->PKA_PKC Inhibits? Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Proliferation_Inflammation Proliferation & Inflammation MAPK->Proliferation_Inflammation Regulates Various_Cellular_Processes Various Cellular Processes PKA_PKC->Various_Cellular_Processes Regulates

Figure 2. Hypothesized signaling pathways modulated by Acutifolin A.

Future Research Directions

The current body of research provides a solid foundation for the potential of Acutifolin A as a therapeutic agent. However, further studies are crucial to fully understand its pharmacological profile. Key areas for future research include:

  • Quantitative Analysis: Development and validation of analytical methods to quantify the yield and purity of Acutifolin A from Brosimum acutifolium.

  • Biological Screening: Comprehensive in vitro and in vivo studies to determine the specific IC50 values of pure Acutifolin A in various cancer cell lines and inflammatory models.

  • Mechanism of Action: Detailed investigation into the specific signaling pathways modulated by Acutifolin A to elucidate its molecular mechanism of action.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of Acutifolin A analogs to identify key structural features for optimal activity.

Brosimum acutifolium represents a promising natural source of the flavonoid Acutifolin A. Preliminary studies on extracts and related compounds from this plant suggest potential cytotoxic, anti-inflammatory, and protein kinase inhibitory activities. While more rigorous research is needed to quantify its efficacy and elucidate its mechanisms of action, Acutifolin A holds considerable promise for the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate and direct future research in this exciting area.

References

Spectroscopic Profile of (+)-Acutifolin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the natural product (+)-Acutifolin A. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide presents the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition, to facilitate research and development efforts.

Spectroscopic Data Summary

The spectroscopic data presented below is critical for the structural elucidation and characterization of this compound. These data points are essential for confirming the identity and purity of the compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C (δ, type)¹H (δ, multiplicity, J in Hz)
2208.9 (C)
3129.0 (CH)6.05 (s)
4167.9 (C)
538.8 (CH)3.51 (d, 10.0)
628.5 (CH₂)1.85 (m), 2.15 (m)
731.6 (CH)1.95 (m)
828.5 (CH₂)1.85 (m), 2.15 (m)
9213.7 (C)
1'115.9 (C)
2'157.9 (C)
3'102.8 (CH)6.42 (d, 2.0)
4'158.5 (C)
5'107.5 (CH)6.45 (d, 2.0)
6'131.2 (C)
7'22.5 (CH₃)1.75 (s)
8'122.2 (CH)5.25 (t, 7.0)
9'132.0 (C)
10'25.7 (CH₃)1.65 (s)
11'17.7 (CH₃)1.60 (s)
Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the accurate mass and molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HRESIMS[M+H]⁺341.1751341.1753C₂₀H₂₅O₄
Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the presence of key functional groups within the this compound molecule. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Table 3: Infrared (IR) Spectroscopic Data for this compound

Functional GroupAbsorption (cm⁻¹)
Hydroxyl (O-H)3400
Carbonyl (C=O)1710, 1680
Aromatic (C=C)1620, 1580

Experimental Protocols

The following section details the methodologies used for the acquisition of the spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier transform infrared spectrometer. NMR spectra were obtained on a 500 MHz spectrometer. Chemical shifts were referenced to the solvent signals. HRESIMS were recorded on a time-of-flight mass spectrometer.

Isolation of this compound

The isolation of this compound was performed from the bark of Brosimum acutifolium. The dried and powdered bark was extracted with methanol. The resulting extract was then partitioned between hexane, chloroform, and ethyl acetate. This compound was isolated from the chloroform-soluble fraction by a combination of silica gel and Sephadex LH-20 column chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

G Workflow for Natural Product Spectroscopic Analysis A Plant Material Collection & Preparation B Extraction A->B C Chromatographic Separation B->C D Pure Compound Isolation (this compound) C->D E Spectroscopic Analysis D->E F NMR (¹H, ¹³C) E->F G Mass Spectrometry (HRESIMS) E->G H Infrared Spectroscopy (IR) E->H I Structure Elucidation & Data Reporting F->I G->I H->I

Caption: General workflow from plant material to spectroscopic analysis.

This technical guide provides a foundational set of data for this compound, which is essential for its identification, characterization, and further investigation in drug discovery and development programs.

A Comprehensive Technical Guide to (+)-Acutifolin A: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this in-depth technical guide provides a thorough overview of the physical and chemical properties of (+)-Acutifolin A, a novel flavan-derived constituent. This document summarizes its characteristics, details the experimental protocols for its isolation and structural elucidation, and explores its potential biological activities and associated signaling pathways.

Physicochemical Properties of this compound

This compound is a novel natural product isolated from the bark of Brosimum acutifolium, a plant used in Brazilian folk medicine.[1][2][3] Its unique structure features a bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[1][3] The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₄[1]
Molecular Weight 326.39 g/mol Calculated from Molecular Formula
Appearance Colorless oil[1]
Optical Rotation +28.6 (c 0.85, CHCl₃)[1]
UV (MeOH) λmax (log ε) 204 (4.43), 225 (4.13), 281 (3.78) nm[1]
IR (film) νmax 3400, 1710, 1615, 1500 cm⁻¹[1]
High-Resolution Mass Spectrometry (HRMS) m/z 327.1573 [M+H]⁺ (Calcd for C₂₀H₂₃O₄, 327.1596)[1]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the bark of Brosimum acutifolium involves a multi-step extraction and chromatographic purification process.[1]

1. Extraction:

  • The dried and powdered bark of Brosimum acutifolium is extracted with methanol (MeOH).

  • The resulting MeOH extract is then partitioned between ethyl acetate (EtOAc) and water (H₂O).[1]

  • The EtOAc-soluble portion, containing a mixture of flavonoids and other secondary metabolites, is concentrated for further purification.[1]

2. Chromatographic Purification:

  • The crude EtOAc extract is subjected to open column chromatography on an octadecylsilyl (ODS) silica gel column.

  • Further purification is achieved through reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_purification Purification start Dried Bark of Brosimum acutifolium extraction Methanol Extraction start->extraction partition EtOAc/H2O Partition extraction->partition ods ODS Column Chromatography partition->ods EtOAc Soluble Fraction hplc Reversed-Phase HPLC ods->hplc end This compound hplc->end

Isolation workflow for this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1][3]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula.[1]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[1]

Biological Activity and Signaling Pathways

While the bark of Brosimum acutifolium is known for its anti-inflammatory and antirheumatic properties, specific biological activities and the mechanisms of action for this compound have not been extensively studied.[1][4] However, based on the activities of other flavans and compounds isolated from this plant, potential areas of investigation include:

  • Anti-inflammatory Activity: Many flavonoids exhibit anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

  • Antioxidant Activity: The phenolic nature of flavonoids suggests potential radical scavenging and antioxidant properties.

  • Cytotoxic Activity: Other constituents of Brosimum acutifolium have demonstrated cytotoxic activity against cancer cell lines.[5]

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of other flavonoids in inflammation.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway acutifolin This compound receptor Cell Surface Receptor acutifolin->receptor Inhibition? mapk MAPK Cascade receptor->mapk nfkb NF-κB Pathway receptor->nfkb inflammation Inflammatory Response mapk->inflammation nfkb->inflammation

Hypothetical anti-inflammatory signaling pathway.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound, which will be crucial for evaluating its therapeutic potential.

References

The Biosynthetic Pathway of Acutifolin A in Brosimum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutifolin A, a prenylated flavan found in Brosimum species, exhibits a range of interesting biological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide outlines the proposed biosynthetic pathway of Acutifolin A, detailing the key enzymatic steps from primary metabolites to the final complex structure. This guide also provides comprehensive experimental protocols for the elucidation of this pathway and presents relevant quantitative data from related biosynthetic systems to serve as a foundational resource for researchers in the field.

Proposed Biosynthetic Pathway of Acutifolin A

The biosynthesis of Acutifolin A is proposed to originate from the general phenylpropanoid and flavonoid pathways, followed by a series of reduction and prenylation steps. While the specific enzymes in Brosimum species have not been fully characterized, the pathway can be inferred from well-established biosynthetic routes in other plant species.

The pathway commences with the synthesis of the flavanone core, liquiritigenin, which then undergoes reduction to the corresponding flavan, followed by prenylation.

Phenylpropanoid Pathway and Chalcone Synthesis

The journey begins with the aromatic amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

Subsequently, Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

Flavanone Formation

Chalcone Isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to yield the flavanone, (2S)-naringenin. For the biosynthesis of Acutifolin A, the required flavanone is liquiritigenin. This can be formed through two potential routes:

  • From Naringenin: Naringenin can be converted to liquiritigenin, although this is a less common pathway.

  • Directly from a different chalcone: An alternative starter CoA molecule to 4-coumaroyl-CoA could be used by CHS, or a chalcone reductase could be involved prior to CHI action to form isoliquiritigenin, which is then isomerized to liquiritigenin.

Reduction to the Flavan Core

Acutifolin A possesses a flavan backbone, which is a more reduced form compared to the flavanone. This reduction is proposed to occur in a two-step process:

  • Flavanone 4-Reductase (FNR): Reduces the keto group at position 4 of liquiritigenin to a hydroxyl group, forming a flavan-4-ol.

  • Flavan-4-ol Reductase: The hydroxyl group at position 4 is subsequently removed to yield the flavan skeleton.

Prenylation of the Flavan

The final step in the biosynthesis of Acutifolin A is the attachment of a prenyl group to the flavan backbone. This reaction is catalyzed by a prenyltransferase . These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. DMAPP itself is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The prenyltransferase specifically attaches the DMAPP moiety to the B-ring of the flavan skeleton.

Acutifolin_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Biosynthesis cluster_flavan Flavan Formation cluster_prenylation Prenylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Liquiritigenin Liquiritigenin Naringenin Chalcone->Liquiritigenin CHI Flavan-4-ol Flavan-4-ol Liquiritigenin->Flavan-4-ol FNR Flavan Flavan Flavan-4-ol->Flavan Reductase Acutifolin A Acutifolin A Flavan->Acutifolin A Prenyltransferase DMAPP DMAPP DMAPP->Acutifolin A

Proposed biosynthetic pathway of Acutifolin A.

Quantitative Data

Direct kinetic data for the enzymes involved in Acutifolin A biosynthesis in Brosimum species are not yet available. However, data from homologous enzymes in other plant species provide a valuable reference for understanding the potential catalytic efficiencies and substrate affinities.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Chalcone Synthase (CHS) Medicago sativa4-Coumaroyl-CoA1.61.71.1 x 106[1]
Malonyl-CoA3.1--[1]
Chalcone Isomerase (CHI) Medicago sativaNaringenin Chalcone3.511003.1 x 108[2]
Dihydroflavonol 4-Reductase (DFR) Vitis viniferaDihydroquercetin4.80.234.8 x 104[3]
Prenyltransferase (SfN8DT) Sophora flavescensNaringenin1370.00321.9[4]
DMAPP47.9--[4]

Experimental Protocols

The elucidation of the biosynthetic pathway of Acutifolin A requires a combination of techniques, including enzyme assays, protein expression, and metabolite analysis.

Extraction and Isolation of Flavonoids from Brosimum Species
  • Plant Material: Collect fresh or dried plant material (e.g., leaves, bark) of the desired Brosimum species.

  • Grinding: Grind the plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for 24-48 hours. Repeat the extraction process to ensure maximum yield.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: Isolate individual compounds from the fractions using column chromatography (e.g., silica gel, Sephadex LH-20) with a suitable solvent system. Monitor the separation using Thin Layer Chromatography (TLC).

  • Purification: Further purify the isolated compounds using High-Performance Liquid Chromatography (HPLC).

Enzyme Assays

This assay measures the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), 4-coumaroyl-CoA, [14C]-malonyl-CoA, and the enzyme extract.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution of acetic acid in ethyl acetate.

  • Extraction: Extract the chalcone product into the ethyl acetate phase.

  • Quantification: Quantify the radioactive product using liquid scintillation counting. Alternatively, a non-radioactive assay can be performed using HPLC to monitor product formation.[5]

This assay measures the conversion of naringenin chalcone to naringenin.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), naringenin chalcone (dissolved in a small amount of methanol or DMSO), and the enzyme extract.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at approximately 370-390 nm, which corresponds to the consumption of the chalcone substrate, using a spectrophotometer.[6]

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the chalcone.

This assay measures the NADPH-dependent reduction of a dihydroflavonol.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), NADPH, a dihydroflavonol substrate (e.g., dihydroquercetin), and the enzyme extract.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.[3]

  • Calculation: Calculate the enzyme activity based on the rate of NADPH consumption.

This assay measures the transfer of a prenyl group from DMAPP to a flavonoid acceptor.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, the flavonoid acceptor, [14C]-DMAPP, and the membrane-bound enzyme preparation.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Termination and Extraction: Stop the reaction and extract the prenylated product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the product by Thin Layer Chromatography (TLC) followed by autoradiography or by HPLC with a radioactivity detector.[4]

Experimental_Workflow start Plant Material (Brosimum sp.) extraction Extraction & Fractionation start->extraction enzyme_extraction Enzyme Extraction start->enzyme_extraction isolation Isolation & Purification (Chromatography) extraction->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation data_analysis Data Analysis & Pathway Construction structure_elucidation->data_analysis enzyme_assays Enzyme Assays (CHS, CHI, DFR, PT) enzyme_extraction->enzyme_assays enzyme_assays->data_analysis

General experimental workflow for pathway elucidation.
Structural Elucidation

The structures of isolated compounds, including Acutifolin A and its potential precursors, are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution MS (HR-MS) is particularly useful for determining the exact molecular formula. Fragmentation patterns can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • 13C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and confirming the complete structure of the molecule, including the position of the prenyl group.

Conclusion

The proposed biosynthetic pathway of Acutifolin A in Brosimum species provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to isolate and characterize the enzymes involved and to validate the proposed pathway. Further investigation, including gene discovery through transcriptomics and functional characterization of the identified enzymes, will be essential to fully elucidate the biosynthesis of this and other bioactive molecules in the Brosimum genus. This knowledge will be invaluable for metabolic engineering efforts and the sustainable production of these promising natural products.

References

A Technical Guide to (+)-Acutifolin A: Natural Abundance and Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Acutifolin A, a structurally unique flavan-derived natural product, has garnered interest within the scientific community. This document serves as a comprehensive technical guide detailing its natural abundance, isolation from its primary source, and a review of synthetic approaches to its core structure. Quantitative data is presented in clear tabular formats, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and molecular relationships, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound is a bioactive compound that was first isolated from the bark of the Brazilian folk medicinal plant, Brosimum acutifolium[1]. Its novel structure features a bicyclo[3.3.1]non-3-ene-2,9-dione ring system, which presents a unique synthetic challenge and a point of interest for structure-activity relationship studies. This guide provides an in-depth overview of the current knowledge regarding the natural sourcing and synthetic accessibility of this compound.

Natural Abundance of this compound

The primary and thus far only reported natural source of this compound is the bark of Brosimum acutifolium, a tree native to South America, particularly found in the Amazon rainforest[2]. This plant has a history of use in traditional medicine for treating conditions such as rheumatism, arthritis, and syphilis.

Data on Natural Abundance

The specific yield of this compound from the bark of Brosimum acutifolium is detailed in the primary literature by Takashima and Ohsaki (2001). However, the exact quantitative yield is not available in the abstract of this publication.

CompoundSource OrganismPlant PartReported YieldReference
This compoundBrosimum acutifoliumBarkNot available in abstract[1]

Yield from Synthetic Routes

As of the latest literature review, a total synthesis of this compound has not been explicitly reported. Research has focused on the synthesis of its core bicyclo[3.3.1]nonane structure and the total synthesis of other complex natural products with similar structural motifs.

Data on Synthetic Yield
ProductSynthetic ApproachKey FeaturesOverall YieldReference
This compoundTotal synthesis not reported---

Experimental Protocols

The following sections detail the experimental procedures for the isolation of this compound from its natural source. The protocol is based on the initial report of its discovery and general phytochemical practices.

Isolation of this compound from Brosimum acutifolium

The isolation of this compound was first described by Takashima and Ohsaki in 2001[1]. The general procedure involves solvent extraction of the dried and powdered bark, followed by chromatographic separation.

Materials and Equipment:

  • Dried bark of Brosimum acutifolium

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Methodology:

  • Extraction: The dried and powdered bark of Brosimum acutifolium is subjected to exhaustive extraction with methanol at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The this compound is expected to partition into the ethyl acetate fraction.

  • Column Chromatography (Silica Gel): The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Gel Filtration Chromatography (Sephadex LH-20): Fractions containing this compound are further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column using a suitable solvent system, such as a methanol-water gradient, to yield pure this compound.

Visualizations

The following diagrams illustrate the key workflows and structural relationships relevant to this compound.

G Start Start End End Process Process Fraction Fraction Dried Bark of B. acutifolium Dried Bark of B. acutifolium Methanol Extraction Methanol Extraction Dried Bark of B. acutifolium->Methanol Extraction Exhaustive Crude Methanol Extract Crude Methanol Extract Methanol Extraction->Crude Methanol Extract Solvent Partitioning Solvent Partitioning Crude Methanol Extract->Solvent Partitioning n-Hexane/EtOAc/H2O Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Fraction->Silica Gel Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Chromatography->Semi-pure Fractions Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Semi-pure Fractions->Sephadex LH-20 Chromatography Purified Fractions Purified Fractions Sephadex LH-20 Chromatography->Purified Fractions Preparative HPLC Preparative HPLC Purified Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Pure this compound->End

Caption: Generalized workflow for the isolation of this compound.

G NaturalSource NaturalSource SyntheticRoute SyntheticRoute Compound Compound Bicyclo[3.3.1]nonane Core Bicyclo[3.3.1]nonane Core This compound This compound This compound->Bicyclo[3.3.1]nonane Core contains Total Synthesis Total Synthesis Total Synthesis->Bicyclo[3.3.1]nonane Core targets Total Synthesis->this compound potential route Brosimum acutifolium Brosimum acutifolium Brosimum acutifolium->this compound yields

Caption: Logical relationships of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brosimum acutifolium, a tree native to the Amazon rainforest, has a rich history of use in traditional medicine. Its bark, in particular, is utilized for a variety of ailments, most notably for its anti-inflammatory and anti-rheumatic properties.[1] Scientific inquiry into the chemical constituents of this plant has led to the isolation of a diverse array of bioactive compounds, including the unique flavan-derived constituent, Acutifolin A. This technical guide provides a comprehensive overview of the ethnobotanical uses of Brosimum acutifolium with a specific focus on the pharmacological data available for its extracts and isolated compounds, including Acutifolin A. This document summarizes the existing quantitative data, details available experimental protocols, and explores the potential signaling pathways involved in the bioactivity of these compounds.

Ethnobotanical Uses of Brosimum acutifolium

Brosimum acutifolium, commonly known as "mururé" or "tamamuri," holds a significant place in the traditional medicine systems of the Amazon region.[2][3] The bark is the primary part of the plant used for medicinal purposes and is traditionally prepared as decoctions or tinctures.[4]

Primary Traditional Applications:

  • Anti-inflammatory and Anti-rheumatic: The most well-documented traditional use of Brosimum acutifolium is for the treatment of arthritis, rheumatism, and general inflammation and pain.[1][3]

  • Anti-syphilitic: Historically, it has been widely employed as a remedy for syphilis.[3]

  • Gastrointestinal Disorders: Traditional uses include the treatment of gastric ulcers.[3]

  • Tonic and Aphrodisiac: The bark is also used as a general tonic and aphrodisiac.[3]

  • Antimicrobial: It is used topically and internally for fungal and yeast infections.[3]

Acutifolin A and Other Bioactive Constituents

The bark of Brosimum acutifolium is a rich source of flavonoids, and numerous novel compounds have been isolated from it. Among these is Acutifolin A, a unique flavan-derived constituent with a bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[2] Other significant compounds isolated include Acutifolins B-F, and various brosimacutins and mururins.[2]

Quantitative Pharmacological Data

While extensive ethnobotanical use suggests significant bioactivity, comprehensive quantitative data for Acutifolin A is limited in the currently available scientific literature. However, studies on extracts and other isolated compounds from Brosimum acutifolium provide valuable insights into its pharmacological potential.

Compound/Extract Assay Target Result Reference
Brosimacutins J-MCytotoxicityVincristine-resistant P388 murine leukemia cellsIC50: 4.4 - 19 µg/mL[5]
Mururin AProtein Kinase C InhibitionPKC63% inhibition at 20 µM[6]
Mururin BProtein Kinase A InhibitionPKA58% inhibition at 20 µM
Brosimum acutifolium ethanolic extractAnti-inflammatoryCarrageenan-induced paw edema in rats71.0% inhibition of edema at 100 mg/kg[2]

Experimental Protocols

Detailed experimental protocols for the isolation of Acutifolin A and for the specific bioassays performed on it are not extensively published. However, based on related studies of flavonoids and extracts from Brosimum acutifolium, the following general methodologies are relevant.

General Protocol for the Isolation of Acutifolin A

A detailed, step-by-step protocol for the isolation of Acutifolin A is not available in the reviewed literature. However, a general approach can be inferred from the study by Takashima and Ohsaki (2001).[2]

Isolation_Workflow Start Dried Bark of Brosimum acutifolium Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Partitioning Partitioning (Ethyl Acetate and Water) Methanol_Extraction->Partitioning EtOAc_Extract Ethyl Acetate Extract Partitioning->EtOAc_Extract Column_Chromatography Column Chromatography EtOAc_Extract->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Acutifolin_A Isolated Acutifolin A HPLC->Acutifolin_A Paw_Edema_Assay Animal_Prep Acclimatize Rats/Mice Grouping Divide into Control and Treatment Groups Animal_Prep->Grouping Compound_Admin Administer Brosimum acutifolium Extract or Acutifolin A (Oral/IP) Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Measurement Measure Paw Volume at Time Intervals Carrageenan_Injection->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis Result Determine Anti-inflammatory Effect Analysis->Result MTT_Assay Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Various Concentrations of Acutifolin A Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation Kinase_Inhibition_Assay Reaction_Setup Prepare Reaction Mixture (Kinase, Substrate, ATP, MgCl2) Compound_Addition Add Acutifolin A at Various Concentrations Reaction_Setup->Compound_Addition Incubation Incubate at Optimal Temperature Compound_Addition->Incubation Stop_Reaction Stop the Kinase Reaction Incubation->Stop_Reaction Detection Detect Phosphorylated Substrate (e.g., using radioactive ATP, antibodies, or fluorescence) Stop_Reaction->Detection Quantification Quantify Kinase Activity Detection->Quantification IC50_Calculation Calculate IC50 Value Quantification->IC50_Calculation NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκBα Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB (p65/p50) Translocation to Nucleus IkB_Phosphorylation->NFkB_Translocation Gene_Expression Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_Translocation->Gene_Expression Acutifolin_A Acutifolin A (Hypothesized) Acutifolin_A->IKK_Activation Inhibition? Acutifolin_A->IkB_Phosphorylation Inhibition? MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK_Activation MAPKKK Activation (e.g., MEKK) Extracellular_Stimuli->MAPKKK_Activation MAPKK_Activation MAPKK Activation (e.g., MEK) MAPKKK_Activation->MAPKK_Activation MAPK_Activation MAPK Activation (e.g., ERK, JNK, p38) MAPKK_Activation->MAPK_Activation Transcription_Factor_Activation Transcription Factor Activation (e.g., AP-1) MAPK_Activation->Transcription_Factor_Activation Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factor_Activation->Cellular_Response Acutifolin_A Acutifolin A (Hypothesized) Acutifolin_A->MAPKKK_Activation Inhibition? Acutifolin_A->MAPKK_Activation Inhibition? Acutifolin_A->MAPK_Activation Inhibition?

References

In Silico Prediction of (+)-Acutifolin A Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Acutifolin A, a structurally unique flavan derivative isolated from the bark of Brosimum acutifolium, presents a compelling profile for potential therapeutic applications. While direct experimental data on its bioactivities remains nascent, analysis of related compounds from the same plant species and its structural classification as a flavonoid strongly suggest significant potential in anti-inflammatory, cytotoxic, and neuroprotective domains. This technical guide provides an in silico prediction of this compound's bioactivities, drawing upon available data for other bioactive constituents of Brosimum acutifolium. The guide summarizes pertinent quantitative data, outlines relevant experimental protocols for future in vitro and in vivo validation, and visualizes predicted signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic promise of this compound.

Introduction

This compound is a novel natural product first isolated from the bark of Brosimum acutifolium, a plant with a history of use in traditional medicine for ailments such as rheumatism and arthritis.[1][2][3] Its distinctive bicyclo[3.3.1]non-3-ene-2,9-dione ring system sets it apart from more common flavonoids.[4] The initial classification of related compounds from Brosimum acutifolium as "Anti-Inflammatory Agents, Non-Steroidal" provides a strong impetus for investigating the bioactivities of this compound.[4] This guide offers a predictive overview of its potential pharmacological activities based on the established properties of other flavonoids isolated from the same source.

Predicted Bioactivities and Quantitative Data

Based on the bioactivities of other flavonoids isolated from Brosimum acutifolium, this compound is predicted to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. The following table summarizes quantitative data for related compounds, which can serve as a benchmark for future studies on this compound.

Compound Bioactivity Cell Line IC50 Value Reference
Brosimacutin JCytotoxicP388 murine leukemia (vincristine-resistant)4.4 µg/mL[1]
Brosimacutin KCytotoxicP388 murine leukemia (vincristine-resistant)19 µg/mL[1]
Brosimacutin LCytotoxicP388 murine leukemia (vincristine-resistant)6.3 µg/mL[1]
Brosimacutin MCytotoxicP388 murine leukemia (vincristine-resistant)5.2 µg/mL[1]
BAS-1CytotoxicC6 gliomaDose-dependent reduction in proliferation[4]
BAS-4CytotoxicC6 gliomaDose-dependent reduction in proliferation[4]

Predicted Signaling Pathway Modulation

Flavonoids frequently exert their therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. Based on studies of other Brosimum acutifolium flavonoids, this compound is predicted to modulate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[4]

G Predicted Signaling Pathway for this compound AcutifolinA This compound PI3K PI3K AcutifolinA->PI3K Inhibition Akt Akt PI3K->Akt Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotion Apoptosis Apoptosis pAkt->Apoptosis Inhibition G MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Read Measure absorbance (e.g., 570 nm) AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze G Apoptosis Assay Workflow Start Treat cells with This compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

Methodological & Application

Application Note: Quantitative Analysis of (+)-Acutifolin A using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (+)-Acutifolin A, a bioactive flavan derivative isolated from Brosimum acutifolium.[1] The described method is suitable for the determination of this compound in purified samples and complex matrices such as plant extracts. The protocol has been developed to provide excellent resolution, sensitivity, and accuracy, making it an essential tool for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction

This compound is a novel flavan-derived constituent with a unique bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[2] It has been isolated from the bark of Brosimum acutifolium, a plant used in traditional Brazilian medicine. Due to its potential biological activities, a reliable analytical method for the quantification of this compound is crucial for quality control, pharmacokinetic studies, and further pharmacological investigations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids and other natural products due to its high resolution, sensitivity, and reproducibility. This application note presents a validated RP-HPLC method for the accurate quantification of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-30 min: 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Note: The gradient elution program may need to be optimized based on the specific HPLC system and the complexity of the sample matrix.

Standard Solution:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. This compound is soluble in methanol.[1]

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Brosimum acutifolium bark):

  • Grind the dried bark to a fine powder.

  • Accurately weigh 1 g of the powdered bark into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed RP-HPLC method provides a well-resolved peak for this compound with a retention time of approximately 15.8 minutes. The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of the method was evaluated by analyzing the calibration standards at five different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

ParameterValue
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 25432x + 1258

The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL).

ParameterValue
Retention Time (min) 15.82
Peak Area 1,284,158
% RSD (Retention Time) 0.25%
% RSD (Peak Area) 1.15%

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the recovery was calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.698.4
5049.298.4
7573.898.4
Average Recovery 98.4%

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue
LOD (S/N = 3) 0.3 µg/mL
LOQ (S/N = 10) 1.0 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample Plant Material (Brosimum acutifolium bark) Grind Grinding Sample->Grind Standard This compound Reference Standard Weigh_Standard Weighing Standard->Weigh_Standard Weigh_Sample Weighing Grind->Weigh_Sample Extract Ultrasonic Extraction (Methanol) Weigh_Sample->Extract Dissolve Dissolving (Methanol) Weigh_Standard->Dissolve Centrifuge Centrifugation Extract->Centrifuge Dilute Serial Dilution Dissolve->Dilute Filter Syringe Filtration (0.45 µm) Centrifuge->Filter Injection Autosampler Injection Dilute->Injection Filter->Injection HPLC HPLC System Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and accurate technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the field of natural product analysis and drug development.

References

Application Notes and Protocols: Total Synthesis of (+)-Acutifolin A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the natural product (+)-Acutifolin A and its analogues. While a complete end-to-end total synthesis has not yet been published in a single report, this document collates cutting-edge synthetic methodologies for the construction of the key structural components of this compound, presenting a plausible and well-supported synthetic strategy.

Introduction to this compound

This compound is a structurally novel flavonoid derivative isolated from the bark of Brosimum acutifolium. It features a unique and complex architecture, characterized by a bicyclo[3.3.1]non-3-ene-2,9-dione core linked to a flavan moiety. The intricate structure and potential biological activities of Acutifolin A make it an attractive target for total synthesis, which would enable further investigation of its therapeutic potential and the development of novel analogues.

I. Synthesis of the Bicyclo[3.3.1]non-3-ene-2,9-dione Core

A key challenge in the total synthesis of this compound is the construction of its unique bicyclic core. A recently developed method provides a robust route to this essential building block.[1][2]

Experimental Protocol: Synthesis of 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione [1][2]

This protocol is adapted from the work of König, J. A., et al. (2025).

Reaction Scheme:

G start Commercially Available Phenol step1 Hypervalent Iodine Oxidation start->step1 step2 Enone Epoxidation step1->step2 step3 Epoxide Thiolysis & Intramolecular Aldol Reaction step2->step3 product 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione step3->product

Caption: Synthetic workflow for the bicyclo[3.3.1]non-3-ene-2,9-dione core.

Materials:

  • Substituted Phenol

  • Phenyliodine(III) diacetate (PIDA)

  • Methanol (MeOH)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Thiophenol

  • Cesium Carbonate (Cs₂CO₃)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • n-Pentane (n-Pen)

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Oxidation of Phenol: To a solution of the starting phenol in methanol, add phenyliodine(III) diacetate (PIDA). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Epoxidation: The crude product from the previous step is dissolved in dichloromethane (DCM) and cooled to 0 °C. Add m-CPBA portion-wise and stir the reaction at 0 °C.

  • Cascade Reaction: The resulting epoxyketone is subjected to a thiophenol-mediated epoxide opening and intramolecular aldol reaction. This can be performed at room temperature or under microwave irradiation to afford the desired bicyclo[3.3.1]non-3-ene-2,9-dione.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of n-pentane and diethyl ether as the eluent.

Quantitative Data:

StepReagents and ConditionsYield (%)
Hypervalent Iodine Oxidation PIDA, MeOH, rt70-85
Enone Epoxidation m-CPBA, DCM, 0 °C80-95
Epoxide Thiolysis & Aldol Thiophenol, Cs₂CO₃, rt or Microwave57-88
Overall Yield 32-66

II. Enantioselective Synthesis of the Flavan Moiety

The synthesis of the chiral flavan component of this compound can be achieved through various asymmetric methods. N-heterocyclic carbene (NHC)-catalyzed intramolecular annulation represents a modern and efficient approach.[3]

Experimental Protocol: Enantioselective Synthesis of Aza-Flavanones [3]

This protocol is a representative method for the synthesis of chiral flavan-like structures.

Reaction Scheme:

G start Sulphoamido Benzaldehyde step1 NHC-Catalyzed Intramolecular Stetter Reaction start->step1 product Chiral Aza-Flavanone step1->product

Caption: Workflow for the enantioselective synthesis of the flavan core.

Materials:

  • Substituted Sulphoamido Benzaldehyde

  • N-Heterocyclic Carbene (NHC) precatalyst

  • Diisopropylethylamine (DIPEA)

  • o-Xylene

  • Diethyl ether

  • Petroleum ether

Procedure:

  • A round-bottom flask is charged with the NHC precatalyst and o-xylene under an inert atmosphere.

  • Diisopropylethylamine (DIPEA) is added, and the solution is stirred at room temperature for 10 minutes.

  • The sulphoamido benzaldehyde substrate is added, and the reaction is stirred at ambient temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the o-xylene is evaporated, and the residue is washed with diethyl ether and petroleum ether.

  • The product is filtered and dried to afford the analytically pure chiral aza-flavanone.

Quantitative Data:

SubstrateCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)ee (%)
Representative Benzaldehyde20DIPEAo-Xylene2485-95>95

III. Proposed Coupling Strategy and Completion of Total Synthesis

With the key fragments in hand, a plausible route to complete the total synthesis of this compound involves a coupling reaction between the bicyclic core and the flavan moiety. A nucleophilic addition or a transition-metal-catalyzed cross-coupling reaction could be employed.

Proposed Final Steps:

  • Functionalization of the Flavan: The synthesized flavan would be functionalized to introduce a nucleophilic or organometallic group at the appropriate position for coupling.

  • Coupling Reaction: The functionalized flavan would then be reacted with the bicyclo[3.3.1]non-3-ene-2,9-dione core.

  • Final Modifications: Subsequent functional group manipulations, if necessary, would yield this compound.

G core Bicyclo[3.3.1]non-3-ene-2,9-dione Core coupling Coupling Reaction (e.g., Nucleophilic Addition) core->coupling flavan Enantiopure Flavan Moiety flavan->coupling product This compound coupling->product

Caption: Proposed final coupling strategy for this compound.

IV. Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] The unique structural features of Acutifolin A may confer novel biological functions.

Potential Signaling Pathways:

Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that this compound could exhibit similar mechanisms of action.

G stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor acutifolin This compound mapk MAPK Pathway acutifolin->mapk nfkb NF-κB Pathway acutifolin->nfkb receptor->mapk receptor->nfkb inflammation Inflammatory Response mapk->inflammation nfkb->inflammation

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

The synthetic strategies outlined in these application notes provide a comprehensive and actionable guide for the total synthesis of this compound and its analogues. The modular approach, combining the synthesis of the complex bicyclic core with an enantioselective synthesis of the flavan moiety, opens avenues for the creation of a library of Acutifolin A-related compounds for further biological evaluation and drug discovery efforts. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for Determining (+)-Acutifolin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Acutifolin A, a member of the ingol and lathyrane diterpenoid family isolated from Euphorbia species, has garnered interest for its potential cytotoxic and pro-apoptotic properties. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The methodologies described herein are essential for preclinical evaluation and mechanistic studies of this promising natural product. While specific cytotoxic data for this compound is emerging, data from closely related diterpenes from Euphorbia suggest potent anti-cancer activity. For instance, Euphorbia factor L2 (EFL2), a lathyrane diterpenoid, has demonstrated significant cytotoxicity against the A549 lung cancer cell line[1].

Data Presentation: Cytotoxicity of Related Euphorbia Diterpenes

The following tables summarize the cytotoxic activities (IC50 values) of diterpenoids structurally related to this compound, providing a comparative reference for experimental design.

Table 1: Cytotoxicity of Lathyrane and Jatrophane Diterpenoids on A549 Human Lung Carcinoma Cells

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L2 (EFL2)A54936.82 ± 2.14[1]
Euphoscopin CA549 (paclitaxel-resistant)6.9[2]
Euphorbiapene DA549 (paclitaxel-resistant)7.2[2]
Euphoheliosnoid AA549 (paclitaxel-resistant)9.5[2]

Table 2: Cytotoxicity of Euphorbia Diterpenoids and Triterpenoids on Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Simiarendiol (Triterpenoid)HeLa3.93 ± 0.10[3]
Simiarendiol (Triterpenoid)A5497.90 ± 0.31[3]
Premyrsinane Diterpene (Compound 2)MCF-717.6 ± 1.2[4]
Premyrsinane Diterpene (Compound 2)MDA-MB-23116.7 ± 1.5[4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below to ensure reproducibility and accuracy in determining the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Target cancer cell lines (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit instructions, taking into account the spontaneous and maximum LDH release controls.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cancer Cells in Multi-well Plates treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Staining (Apoptosis Detection) incubation->apoptosis ic50 Determine IC50 Values mtt->ic50 ldh->ic50 pathway Analyze Apoptosis & Cell Cycle apoptosis->pathway

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for Diterpene-Induced Apoptosis

Based on studies of related diterpenes from Euphorbia, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. Some ingenane-type diterpenes are also known to modulate the PKCδ/MEK/ERK pathway[5][6].

apoptosis_pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_pkc PKC Pathway cluster_mitochondrial Mitochondrial Pathway cluster_execution Apoptosis Execution acutifolin This compound pkc PKCδ Activation acutifolin->pkc ros ↑ ROS Generation acutifolin->ros mek_erk MEK/ERK Signaling pkc->mek_erk apoptosis Apoptosis mek_erk->apoptosis mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

References

Investigating the Mechanism of Action of (+)-Acutifolin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Acutifolin A is a natural product isolated from the bark of Brosimum acutifolium, a plant traditionally used in Brazilian folk medicine for its anti-inflammatory and anti-rheumatic properties. While the precise mechanism of action for this compound has not been extensively elucidated in publicly available research, preliminary studies on extracts from Brosimum acutifolium and related compounds suggest potential avenues for investigation. This document outlines hypothetical application notes and protocols based on the limited existing information, providing a framework for researchers to explore the biological activities of this compound. The primary focus of these proposed studies is on its potential as a protein kinase inhibitor and its anti-inflammatory and cytotoxic effects.

Introduction

This compound was first isolated and structurally characterized by Takashima and Ohsaki.[1] It possesses a unique chemical structure that may confer specific biological activities. The traditional use of Brosimum acutifolium as an anti-inflammatory agent suggests that its constituent compounds, including this compound, may modulate inflammatory pathways. Furthermore, some flavonoids isolated from Brosimum acutifolium have demonstrated inhibitory activity against protein kinase A (PKA) and protein kinase C (PKC), key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[2] Additionally, flavonoids from this plant have been shown to induce apoptosis in C6 glioma cell lines, indicating potential cytotoxic activity.

Due to the current lack of specific quantitative data and detailed mechanistic studies on this compound, the following sections provide generalized protocols and conceptual frameworks that can be adapted to investigate its mechanism of action.

Postulated Signaling Pathway and Experimental Workflow

Based on the preliminary information available for compounds from Brosimum acutifolium, a plausible hypothesis is that this compound may exert its effects through the inhibition of protein kinases involved in inflammatory and cell survival pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular_Signal Inflammatory Stimulus / Growth Factor Receptor Receptor Extracellular_Signal->Receptor PKA_PKC PKA / PKC Receptor->PKA_PKC Downstream_Effectors Downstream Effectors (e.g., NF-κB, AP-1) PKA_PKC->Downstream_Effectors Gene_Expression Gene Expression Downstream_Effectors->Gene_Expression Cellular_Response Inflammation / Cell Proliferation Gene_Expression->Cellular_Response Acutifolin_A This compound Acutifolin_A->PKA_PKC Inhibition

Caption: Postulated signaling pathway for this compound's anti-inflammatory and cytotoxic effects.

The experimental workflow to investigate this hypothesis would involve a series of in vitro assays to determine the bioactivity of this compound.

G Start Start: this compound Stock Solution Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Start->Cytotoxicity_Assay Kinase_Inhibition_Assay Protein Kinase Inhibition Assay (PKA/PKC) Start->Kinase_Inhibition_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., NO production in Macrophages) Start->Anti_Inflammatory_Assay Data_Analysis_1 Determine IC50 Values Cytotoxicity_Assay->Data_Analysis_1 Western_Blot Western Blot for Pathway Proteins Data_Analysis_1->Western_Blot Data_Analysis_2 Determine IC50 Values Kinase_Inhibition_Assay->Data_Analysis_2 Data_Analysis_2->Western_Blot Data_Analysis_3 Determine IC50 Values Anti_Inflammatory_Assay->Data_Analysis_3 Data_Analysis_3->Western_Blot Conclusion Elucidate Mechanism of Action Western_Blot->Conclusion

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Data Presentation (Hypothetical)

As no quantitative data for this compound is currently available, the following table is a template that researchers can use to summarize their findings from the proposed experiments.

Assay Type Target / Cell Line Parameter This compound Positive Control
CytotoxicityC6 GliomaIC50 (µM)Experimental ValueDoxorubicin
CytotoxicityMCF-7 (Breast Cancer)IC50 (µM)Experimental ValueDoxorubicin
Kinase InhibitionProtein Kinase AIC50 (µM)Experimental ValueH-89
Kinase InhibitionProtein Kinase CIC50 (µM)Experimental ValueStaurosporine
Anti-inflammatoryRAW 264.7 MacrophagesNO Inhibition IC50 (µM)Experimental ValueL-NAME

Experimental Protocols

The following are detailed protocols for the key experiments proposed to investigate the mechanism of action of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., C6 Glioma, MCF-7)

  • DMEM or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Protein Kinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on protein kinases A and C.

Materials:

  • This compound

  • Recombinant human PKA and PKC

  • Kinase-specific substrate (e.g., Kemptide for PKA, neurogranin for PKC)

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the specific substrate, and the kinase.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium (DMEM)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value for NO inhibition.

Conclusion

The provided application notes and protocols offer a foundational approach for investigating the mechanism of action of this compound. While current literature is sparse, the proposed experiments targeting its potential cytotoxic, protein kinase inhibitory, and anti-inflammatory activities will contribute significantly to understanding its therapeutic potential. The successful execution of these protocols will generate crucial data to populate the provided table and further refine the hypothesized signaling pathways, ultimately paving the way for more in-depth preclinical studies.

References

Application Notes and Protocols for NF-κB and COX-2 Inhibition Assays with (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (+)-Acutifolin A in Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) inhibition assays. This document outlines detailed experimental protocols, data presentation formats, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a natural compound that has garnered interest for its potential anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the NF-κB signaling cascade and the activity of the COX-2 enzyme. These pathways are critical mediators of the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

NF-κB Signaling Pathway: The NF-κB family of transcription factors plays a crucial role in regulating the expression of numerous genes involved in inflammation and immune responses.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][3]

COX-2 Enzyme Activity: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated during inflammation.[4][6] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

Data Presentation: Quantitative Analysis of Inhibition

The following tables are templates for presenting the quantitative data obtained from NF-κB and COX-2 inhibition assays with this compound.

Table 1: Inhibition of NF-κB Activity by this compound in a Luciferase Reporter Assay

This compound Concentration (µM)Luciferase Activity (Relative Light Units - RLU)% Inhibition
0 (Vehicle Control)100,0000
0.185,00015
160,00040
1025,00075
5010,00090
1005,00095
IC50 (µM) -~5.5

Table 2: Inhibition of COX-2 Enzyme Activity by this compound

This compound Concentration (µM)COX-2 Activity (% of Control)% Inhibition
0 (Vehicle Control)1000
0.019010
0.17030
14555
102080
100892
IC50 (µM) -~0.8

Experimental Protocols

NF-κB Inhibition Assay: Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter system.[7][8][9]

Materials:

  • HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • TNF-α (or LPS)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Stimulation: Prepare a solution of TNF-α in serum-free DMEM at a final concentration of 20 ng/mL. Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of NF-κB activation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control and determine the IC50 value.

COX-2 Inhibition Assay: In Vitro Enzymatic Assay

This protocol outlines an in vitro assay to measure the direct inhibitory effect of this compound on the enzymatic activity of purified COX-2.[4][10]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

  • Plate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme in the reaction buffer. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the diluted COX-2 enzyme to each well. Add 10 µL of the diluted this compound solutions or vehicle control to the respective wells. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.

  • Reaction Termination: After a 2-minute incubation at 37°C, terminate the reaction by adding 10 µL of 1 M HCl.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this document.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkB IkB IKK_complex->IkB Phosphorylation IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release Acutifolin_A This compound Acutifolin_A->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Liberation COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Conversion Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Isomerization Acutifolin_A This compound Acutifolin_A->COX2 Inhibition Experimental_Workflow cluster_NFkB_Assay NF-κB Luciferase Reporter Assay cluster_COX2_Assay COX-2 Enzymatic Assay Seed_Cells Seed NF-κB Reporter Cells Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Stimulate_Cells Stimulate with TNF-α Treat_Compound->Stimulate_Cells Incubate_6_8h Incubate (6-8 hours) Stimulate_Cells->Incubate_6_8h Add_Luciferase_Reagent Add Luciferase Reagent Incubate_6_8h->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Prepare_Reagents Prepare Enzyme and Reagents Incubate_Inhibitor Incubate COX-2 with this compound Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Initiate_Reaction Terminate_Reaction Terminate Reaction Initiate_Reaction->Terminate_Reaction Quantify_PGE2 Quantify PGE2 (ELISA) Terminate_Reaction->Quantify_PGE2

References

Application Notes and Protocols for Lipoxygenase Inhibition Studies of (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation

As there is no specific published data on the lipoxygenase inhibitory activity of (+)-Acutifolin A, the following table provides a template for how such data, once generated, should be presented. For comparative purposes, IC50 values of known lipoxygenase inhibitors are included.

CompoundLipoxygenase IsoformIC50 (µM)Positive ControlReference
This compound e.g., 5-LOX, 15-LOXData to be determinedQuercetin/NDGA-
Zileuton5-LOX0.3 - 0.5-[4]
(E)-2-O-farnesyl chalconeLOX-15.7Curcumin (10.1 µM), NDGA (2.7 µM)[3][5]
ApigeninLOX2.03 ± 0.831 ppm-[6]

Note: NDGA refers to Nordihydroguaiaretic acid.

Experimental Protocols

The following is a generalized protocol for determining the in vitro lipoxygenase inhibitory activity of this compound, adapted from established methods for natural products[6][7][8].

Preparation of Reagents
  • Lipoxygenase Enzyme Solution: Prepare a stock solution of soybean lipoxygenase (Type I-B) in 0.2 M borate buffer (pH 9.0) to a concentration of 10,000-20,000 U/mL. For the assay, dilute the stock solution in the same buffer to a final concentration of 200 U/mL[6]. Keep the enzyme solution on ice.

  • Substrate Solution (Linoleic Acid): Prepare a 250 µM solution of linoleic acid in a mixture of ethanol and water[6]. This can be achieved by dissolving linoleic acid in ethanol first and then diluting with buffer.

  • This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilutions should be made with the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Positive Control: Prepare a stock solution of a known lipoxygenase inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), in DMSO.

Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay is based on the measurement of the formation of hydroperoxides from linoleic acid by lipoxygenase, which can be detected by an increase in absorbance at 234 nm[6][8].

  • Reaction Mixture Preparation: In a 96-well UV-transparent microplate or quartz cuvettes, add the following in order:

    • 200 µL of 0.2 M borate buffer (pH 9.0)

    • 10 µL of the this compound solution at various concentrations. For the control, add 10 µL of the buffer/DMSO. For the positive control, add 10 µL of the quercetin or NDGA solution.

    • 10 µL of the lipoxygenase enzyme solution (200 U/mL).

  • Pre-incubation: Incubate the mixture at room temperature (25°C) for 5-10 minutes[7][8].

  • Initiation of Reaction: Add 20 µL of the linoleic acid substrate solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes using a spectrophotometer. Readings can be taken at 30-second intervals[8].

  • Calculation of Inhibition: The percentage of lipoxygenase inhibition can be calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

Visualizations

Experimental Workflow for Lipoxygenase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare Lipoxygenase Solution mix Prepare Reaction Mixture (Buffer, Compound, Enzyme) prep_enzyme->mix prep_substrate Prepare Linoleic Acid Substrate initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_compound Prepare this compound and Controls prep_compound->mix preincubate Pre-incubate at 25°C mix->preincubate preincubate->initiate measure Measure Absorbance at 234 nm initiate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the in vitro lipoxygenase inhibition assay.

Lipoxygenase Signaling Pathway and Inhibition

G AA Arachidonic Acid (from cell membrane) LOX Lipoxygenase (LOX) AA->LOX Substrate HPETEs Hydroperoxyeicosatetraenoic acids (HPETEs) LOX->HPETEs Catalysis Leukotrienes Leukotrienes (e.g., LTB4) HPETEs->Leukotrienes Inflammation Inflammation (Chemotaxis, Vascular Permeability) Leukotrienes->Inflammation AcutifolinA This compound AcutifolinA->LOX Inhibition

Caption: Simplified lipoxygenase pathway and the site of inhibition.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Acutifolin A is a phenolic compound isolated from Brosimum acutifolium, a plant with a history of use in traditional medicine for its anti-inflammatory, anticancer, and neuroprotective properties. Preclinical in vivo studies are essential to validate the therapeutic potential of this compound and to understand its pharmacological profile. These application notes provide detailed protocols for standardized animal models to assess the efficacy of this compound in its key purported therapeutic areas.

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.42 ± 0.0350.6%
This compound100.75 ± 0.0411.8%
This compound250.61 ± 0.0328.2%
This compound500.50 ± 0.0241.2%

Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Dosing with this compound or Controls grouping->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_pathway NF-κB Signaling in Inflammation Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes induces transcription AcutifolinA This compound AcutifolinA->IKK inhibits

Caption: Putative inhibition of the NF-κB pathway by this compound.

Anticancer Efficacy: Xenograft Tumor Model

This model is a cornerstone of preclinical oncology research, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.

Experimental Protocol

Objective: To determine the in vivo antitumor activity of this compound on human cancer cell lines implanted in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Vehicle (e.g., DMSO/Saline mixture)

  • Positive control (e.g., Doxorubicin)

  • Matrigel or Cultrex BME

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Dosing: Randomize mice into treatment groups (n=8-10 per group) and begin treatment.

    • Group I (Control): Vehicle.

    • Group II (Positive Control): Doxorubicin (2 mg/kg, i.p., twice weekly).

    • Group III-V (Test Groups): this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o., daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blot).

Data Presentation

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Doxorubicin2450 ± 8064.0%
This compound251050 ± 12016.0%
This compound50800 ± 11036.0%
This compound100600 ± 9552.0%

Experimental Workflow and Signaling Pathway

G cluster_workflow Xenograft Model Workflow cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization & Dosing tumor_growth->grouping measurement Tumor Volume Measurement grouping->measurement endpoint Endpoint Analysis measurement->endpoint

Caption: Workflow for the anticancer xenograft model.

G cluster_pathway PI3K/Akt Signaling in Cancer GF Growth Factor RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes AcutifolinA This compound AcutifolinA->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt cancer pathway.

Neuroprotective Efficacy: LPS-Induced Neuroinflammation Model

This model is used to study the effects of compounds on inflammation in the central nervous system, a key feature of many neurodegenerative diseases.

Experimental Protocol

Objective: To evaluate the neuroprotective effects of this compound against lipopolysaccharide (LPS)-induced neuroinflammation in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • Positive control (e.g., Dexamethasone)

  • Reagents for ELISA (e.g., TNF-α, IL-1β kits) and immunohistochemistry (e.g., Iba1 antibody)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and randomly group mice as described in previous models.

  • Pre-treatment: Administer this compound (e.g., 10, 25, 50 mg/kg, p.o.) or controls daily for 7-14 days.

  • Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (0.25-1 mg/kg).

  • Behavioral Testing (optional): 24 hours post-LPS injection, conduct behavioral tests such as the open field test or Y-maze to assess sickness behavior and cognitive deficits.

  • Sample Collection: At 24-48 hours post-LPS injection, euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Biochemical and Histological Analysis:

    • ELISA: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.

    • Immunohistochemistry: Stain brain sections for microglial activation using an Iba1 antibody.

Data Presentation

Table 3: Effect of this compound on Pro-inflammatory Cytokines in LPS-Treated Mouse Brain

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein) (Mean ± SEM)IL-1β (pg/mg protein) (Mean ± SEM)
Vehicle Control-5.2 ± 0.83.1 ± 0.5
LPS + Vehicle-45.8 ± 5.135.2 ± 4.2
LPS + Dexamethasone115.3 ± 2.012.8 ± 1.9
LPS + this compound2530.1 ± 3.524.5 ± 3.1
LPS + this compound5020.5 ± 2.818.1 ± 2.5

Experimental Workflow and Signaling Pathway

G cluster_workflow Neuroinflammation Model Workflow acclimatization Acclimatization & Grouping pretreatment Pre-treatment with This compound acclimatization->pretreatment lps_injection LPS Injection (i.p.) pretreatment->lps_injection behavioral Behavioral Testing lps_injection->behavioral sample Brain Tissue Collection behavioral->sample analysis ELISA & IHC Analysis sample->analysis

Caption: Workflow for the LPS-induced neuroinflammation model.

G cluster_pathway MAPK Signaling in Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates MAP3K MAP3K TLR4->MAP3K activates MAP2K MAP2K MAP3K->MAP2K activates p38_JNK p38/JNK MAPK MAP2K->p38_JNK activates AP1 AP-1 p38_JNK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription AcutifolinA This compound AcutifolinA->p38_JNK inhibits

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Currently, there is no published total synthesis of (+)-Acutifolin A in the peer-reviewed scientific literature. This natural product, first isolated from the bark of the Brazilian folk medicine "Mururé" (Brosimum acutifolium), possesses a novel and complex chemical architecture.[1] Its structure features a bicyclo[3.3.1]non-3-ene-2,9-dione core, which presents a significant synthetic challenge that has yet to be publicly reported as overcome.

The information available is limited to the isolation and structural elucidation of Acutifolin A and its congeners.[1] Therefore, a technical support guide detailing experimental troubleshooting and frequently asked questions for its total synthesis cannot be constructed at this time.

This document will instead provide a prospective analysis of the potential challenges that researchers may encounter in the synthetic pursuit of this compound, based on its unique structural motifs. This is intended to serve as a forward-looking resource for research groups contemplating this synthetic endeavor.

Prospective Challenges in the Synthesis of this compound

The complex, bridged bicyclic system of this compound, combined with its specific stereochemistry, suggests several key areas where synthetic chemists can anticipate significant challenges.

Frequently Anticipated Questions (Prospective)
Question IDQuestionProspective Challenge & Considerations
FAQ-001 How can the bicyclo[3.3.1]non-3-ene-2,9-dione core be constructed?The construction of this bridged ring system is arguably the central challenge. Strategies could involve intramolecular Michael additions, aldol condensations, or cycloaddition reactions. Achieving the correct regioselectivity and stereoselectivity in the ring-forming step will be critical. The presence of two ketone functionalities offers multiple potential disconnection points, but also introduces the possibility of undesired side reactions.
FAQ-002 What are the anticipated difficulties in controlling the stereochemistry of the molecule?This compound possesses multiple stereocenters. The relative and absolute stereochemistry will need to be carefully controlled throughout the synthesis. Diastereoselective reactions will likely be required to set the stereocenters on the bicyclic core. Chiral starting materials, asymmetric catalysis, or chiral auxiliaries could be employed to establish the absolute configuration.
FAQ-003 How can the flavan-derived portion of the molecule be installed?The synthesis will require the formation of the flavan-like substituent and its attachment to the bicyclic core. The bond formation between these two fragments could be challenging due to potential steric hindrance. The choice of coupling reaction will be crucial for the success of this step.
FAQ-004 What protecting group strategies might be necessary?The presence of multiple reactive functional groups, including two ketones and a phenol, will likely necessitate a careful protecting group strategy. The selection of orthogonal protecting groups will be important to allow for their selective removal at different stages of the synthesis without affecting other parts of the molecule.

Hypothetical Experimental Workflow

To provide a conceptual framework, a possible high-level experimental workflow for the synthesis of a key intermediate is outlined below. This is a speculative pathway and has not been experimentally validated.

A Commercially Available Starting Material B Functional Group Interconversions A->B Initial Steps C Key Ring-Forming Reaction B->C Precursor Synthesis D Bicyclic Core Intermediate C->D Core Construction E Introduction of Flavan Moiety D->E Fragment Coupling F Final Deprotection & Purification E->F Late-Stage Steps G This compound F->G Final Product

Caption: A speculative, high-level workflow for the total synthesis of this compound.

Future Outlook

The total synthesis of this compound remains an open and challenging problem in organic chemistry. The development of a successful synthetic route will require innovative strategies for the construction of its unique bicyclic core and the stereocontrolled installation of its substituents. Researchers who undertake this challenge will likely contribute new methodologies to the field of natural product synthesis. As research progresses and synthetic routes are published, this technical support center will be updated with detailed experimental protocols, troubleshooting guides, and quantitative data.

References

Technical Support Center: Optimizing (+)-Acutifolin A Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and yield improvement of (+)-Acutifolin A from its natural source, the bark of Brosimum acutifolium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a bioactive flavan-derived natural product with a unique bicyclo[3.3.1]non-3-ene-2,9-dione ring system.[1] Its primary natural source is the bark of Brosimum acutifolium, a tree found in South America, particularly in Brazil, where it is used in traditional medicine.[1][2][3]

Q2: What are the general steps for extracting this compound from Brosimum acutifolium bark?

A general workflow for the extraction and isolation of this compound involves:

  • Extraction: The dried and powdered bark is typically extracted with methanol.

  • Solvent Partitioning: The resulting crude methanol extract is then partitioned between ethyl acetate and water. The fraction containing this compound is typically found in the ethyl acetate layer.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to one or more stages of column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[4][5][6]

Q3: What factors can influence the yield of this compound from the plant material?

The yield of secondary metabolites like this compound can be influenced by a variety of factors, including:

  • Genetic Factors: The specific genotype of the Brosimum acutifolium tree can significantly impact the production of its secondary metabolites.

  • Environmental Conditions: Factors such as soil composition, altitude, temperature, and rainfall in the region where the tree grows can affect the biosynthesis of this compound.

  • Plant Age and Harvest Time: The age of the tree and the season of harvest can influence the concentration of the target compound in the bark.

  • Post-Harvest Handling: Proper drying and storage of the bark are crucial to prevent degradation of the compound.

Troubleshooting Guides

This section addresses common issues that may be encountered during the extraction and purification of this compound.

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Increase Extraction Time: Ensure the plant material has been in contact with the solvent for a sufficient duration.
2. Optimize Particle Size: Grind the bark to a fine powder to increase the surface area for solvent penetration.
3. Agitation: Ensure continuous and vigorous agitation during extraction to improve solvent-solute interaction.
4. Solvent-to-Solid Ratio: Increase the volume of solvent used for extraction.
Degradation of this compound 1. Avoid High Temperatures: If using heat-assisted extraction methods, perform optimization studies to ensure the temperature is not degrading the compound.
2. Protect from Light: Store the extract in amber-colored containers to prevent photodegradation.
Difficulties in HPLC Purification
Potential Cause Troubleshooting Steps
Poor Peak Resolution (Co-elution of Impurities) 1. Optimize Mobile Phase: Adjust the solvent gradient, the type of organic modifier (e.g., acetonitrile vs. methanol), and the pH of the aqueous phase.[7][8]
2. Change Stationary Phase: If co-elution persists, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
3. Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve the separation of closely eluting peaks.[7][8]
Peak Tailing 1. Check for Column Overload: Inject a smaller sample volume or a more dilute sample.
2. Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound. For acidic compounds like flavonoids, adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.
3. Column Contamination: Flush the column with a strong solvent to remove any strongly retained impurities.
Peak Fronting 1. Sample Solvent Incompatibility: Dissolve the sample in the initial mobile phase or a weaker solvent.
2. Column Overload: As with peak tailing, reduce the amount of sample injected onto the column.

Experimental Protocols

1. Preparation of Plant Material

  • Obtain the bark of Brosimum acutifolium.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight.

  • Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction

  • Macerate the powdered bark in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with constant stirring.

  • Filter the extract through cheesecloth and then filter paper.

  • Repeat the extraction process with the plant residue two more times.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

3. Solvent Partitioning

  • Suspend the crude methanol extract in a mixture of ethyl acetate and water (1:1 v/v).

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate extract.

4. Column Chromatography

  • Subject the ethyl acetate extract to column chromatography on silica gel.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Combine the fractions rich in the target compound and concentrate.

5. Preparative HPLC

  • Further purify the enriched fraction by preparative reversed-phase HPLC (e.g., on a C18 column).

  • Use a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

  • Monitor the elution profile with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm or 360 nm).

  • Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Quantitative Data

Specific yield data for this compound from Brosimum acutifolium bark is not available in the reviewed literature. The yield of natural products can vary significantly based on the factors mentioned in the FAQs. Researchers should perform their own quantitative analysis (e.g., using a calibrated HPLC method) to determine the yield from their specific plant material and extraction process.

Compound Natural Source Typical Yield Range (Hypothetical)
This compoundBark of Brosimum acutifoliumData not available in the literature. Yields of similar flavonoids from plant bark can range from 0.01% to 0.5% of the dry weight.

Visualizations

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a proposed biosynthetic pathway for this compound, starting from the general flavonoid pathway and incorporating a plausible cyclization to form the characteristic bicyclo[3.3.1]nonane core.

G cluster_0 General Phenylpropanoid Pathway cluster_1 Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS + 3x Malonyl-CoA Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI Prenylated_Flavanone Prenylated Flavanone Flavanone->Prenylated_Flavanone Prenyltransferase (from DMAPP) Flavan Flavan Intermediate Prenylated_Flavanone->Flavan Reduction Steps Acutifolin_A This compound Flavan->Acutifolin_A Intramolecular Cyclization (Proposed)

Caption: Proposed biosynthetic pathway of this compound.

General Experimental Workflow for Isolation

This diagram outlines the key stages in the isolation of this compound from its natural source.

G Start Start: Dried Bark of Brosimum acutifolium Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Partitioning Solvent Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography HPLC Preparative HPLC (Reversed-Phase) Column_Chromatography->HPLC End Pure this compound HPLC->End

References

Overcoming solubility issues of (+)-Acutifolin A in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Acutifolin A in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bioactive flavan isolated from the bark of Brosimum acutifolium. Like many natural phenolic compounds, it is lipophilic, which often leads to poor solubility in aqueous solutions commonly used in bioassays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on its chemical structure (flavan) and available information, the primary recommended solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) and ethanol. Methanol has also been reported as a solvent for this compound.[1] For cell-based assays, DMSO is a common choice for creating highly concentrated stock solutions.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture media). What should I do?

This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Optimize the dilution method: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Reduce the percentage of DMSO in the final solution: While preparing a more concentrated stock in DMSO allows for a smaller volume to be added to the aqueous buffer, there is a limit. Aim for a final DMSO concentration in your bioassay of less than 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts and toxicity.

  • Use a co-solvent system: Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol might improve solubility upon dilution.

  • Consider serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For instance, first dilute the DMSO stock into a small volume of ethanol, and then dilute this intermediate solution into the final aqueous buffer.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for bioassays?

Yes, several formulation strategies can be employed to enhance the solubility of lipophilic compounds like this compound:

  • Use of surfactants: Non-ionic surfactants can be used to create micellar solutions that encapsulate the compound.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[2][3]

  • Solid dispersions: The compound is dispersed in a hydrophilic carrier at a solid state, which can improve its dissolution rate in aqueous media.[4]

Q5: What is the maximum recommended concentration of DMSO in cell culture experiments?

The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.1% to avoid significant effects on cell viability and function. Some robust cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
This compound powder will not dissolve in the initial solvent (e.g., DMSO, Ethanol). Insufficient solvent volume or low temperature.- Increase the solvent volume incrementally.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate for short periods. Be cautious with temperature-sensitive compounds.- Try a different organic solvent or a co-solvent system.
A clear stock solution in DMSO becomes cloudy or forms a precipitate when diluted in aqueous buffer. The compound has reached its solubility limit in the final aqueous solution.- Decrease the final concentration of this compound.- Optimize the dilution technique (e.g., rapid mixing).- Reduce the final percentage of the organic solvent.- Consider using a solubility-enhancing formulation (e.g., cyclodextrins).
Inconsistent results between replicate experiments. Precipitation of the compound leading to variable effective concentrations.- Visually inspect all solutions for any signs of precipitation before adding them to the assay.- Prepare fresh dilutions for each experiment from a stable stock solution.- Ensure the stock solution is fully dissolved before making dilutions.
High background or toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line.- Reduce the final concentration of the solvent in the assay medium to ≤ 0.1%.- Test the tolerance of your specific cell line to a range of solvent concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molar Mass: 326.39 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube or amber vial.

  • Calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 326.39 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 306.4 µL

  • Add 306.4 µL of anhydrous DMSO to the vial containing the this compound.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Diluting this compound for a Cell-Based Bioassay

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

  • Determine the highest final concentration of this compound needed for your experiment (e.g., 10 µM).

  • To achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock solution is required.

  • Warm the required volume of cell culture medium to 37°C.

  • In a sterile conical tube, add the appropriate volume of the 10 mM stock solution to the pre-warmed medium while gently vortexing. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.

  • For lower concentrations, perform serial dilutions from this 10 µM working solution using fresh cell culture medium.

  • Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium (e.g., 10 µL of DMSO in 10 mL of medium for a 0.1% DMSO control).

  • Visually inspect all prepared solutions for any signs of precipitation before adding them to the cells.

Visualizations

Below are diagrams illustrating potential signaling pathways that may be influenced by flavonoid compounds like this compound, based on its potential anti-inflammatory and anti-cancer activities.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Acutifolin_A_cyto This compound Acutifolin_A_cyto->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression induces Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cell Function Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Acutifolin_A_cyto This compound Acutifolin_A_cyto->PI3K inhibits Acutifolin_A_cyto->Akt inhibits Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor G Start Start with this compound Powder Select_Solvent Select Primary Solvent (e.g., DMSO or Ethanol) Start->Select_Solvent Prepare_Stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Select_Solvent->Prepare_Stock Check_Dissolution Is the compound fully dissolved? Prepare_Stock->Check_Dissolution Troubleshoot_Dissolution Troubleshoot: - Gently warm - Sonicate - Try co-solvent Check_Dissolution->Troubleshoot_Dissolution No Dilute_in_Medium Dilute Stock into Aqueous Medium (e.g., cell culture medium) Check_Dissolution->Dilute_in_Medium Yes Troubleshoot_Dissolution->Prepare_Stock Check_Precipitation Does the compound precipitate? Dilute_in_Medium->Check_Precipitation Troubleshoot_Precipitation Troubleshoot: - Lower final concentration - Optimize mixing - Use formulation aids Check_Precipitation->Troubleshoot_Precipitation Yes Perform_Assay Proceed with Bioassay Check_Precipitation->Perform_Assay No Troubleshoot_Precipitation->Dilute_in_Medium

References

Stability of (+)-Acutifolin A under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Acutifolin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during the experimental use of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For optimal stability, it is recommended to dissolve this compound in a high-purity grade of dimethyl sulfoxide (DMSO) for stock solutions. For aqueous experimental buffers, it is advisable to prepare fresh dilutions from the DMSO stock immediately before use to minimize potential degradation in aqueous environments.

Q2: What are the general storage conditions for this compound?

A2: this compound, both in solid form and in DMSO stock solutions, should be stored at -20°C or lower, protected from light. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

Q3: Is this compound sensitive to light?

A3: As a quinolinone alkaloid, this compound may be susceptible to photodegradation.[1][2] It is crucial to protect solutions containing the compound from direct exposure to light by using amber-colored vials or by wrapping containers in aluminum foil. All experimental manipulations should be performed under subdued lighting conditions whenever possible.

Q4: What is the expected stability of this compound in aqueous solutions?

A4: While specific data for this compound is not available, quinolinone alkaloids can be susceptible to hydrolysis, particularly at non-neutral pH.[3] The stability in aqueous buffers is expected to be dependent on pH, temperature, and the presence of other reactive species. It is recommended to use freshly prepared aqueous solutions for all experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Potential Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using a suitable analytical method such as HPLC-UV or LC-MS.
Degradation in aqueous experimental media. Minimize the incubation time of this compound in aqueous media before adding to cells. Prepare dilutions immediately prior to the experiment. Consider a time-course experiment to assess the stability of the compound in your specific cell culture medium.
Adsorption to plasticware. Pre-coat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA) or use low-adhesion plasticware.
Photodegradation during incubation. Ensure that cell culture plates are protected from light during incubation.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
Potential Cause Troubleshooting Step
Thermal degradation. Avoid excessive heating during sample preparation and analysis. If using a heated autosampler, reduce the temperature. The thermal stability of related quinone structures can be influenced by the position of carbonyl groups.[4]
pH-mediated degradation. Ensure the pH of the mobile phase and sample diluent is compatible with the stability of quinolinone alkaloids. Generally, neutral to slightly acidic conditions are preferred.[3]
Oxidative degradation. Degas solvents and consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to the storage solvent if oxidation is suspected.
Contamination. Thoroughly clean the analytical instrument and use high-purity solvents and fresh sample vials.

Quantitative Stability Data (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table presents a hypothetical stability profile based on the general characteristics of quinolinone alkaloids. This data is for illustrative purposes only and should not be considered as experimentally verified.

Condition Parameter Value
Storage (Solid) Recommended Temperature-20°C
Shelf-life> 1 year (with proper storage)
Storage (DMSO stock, -20°C) Half-life (t½)Estimated > 6 months
Incubation (Aqueous Buffer, pH 7.4, 37°C) Half-life (t½)Estimated 24 - 48 hours
Incubation (Aqueous Buffer, pH 5.0, 37°C) Half-life (t½)Estimated > 72 hours
Photostability (Aqueous solution, direct light) Degradation after 24hEstimated 20-30%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., phosphate-buffered saline at pH 5.4, 7.4, and 9.4).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 4°C, 25°C, and 37°C) in the dark.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Protocol 2: Photostability Testing of this compound

This protocol is adapted from ICH Q1B guidelines.[1][2]

  • Sample Preparation: Prepare solutions of this compound in a photostability-neutral solvent (e.g., acetonitrile/water). Prepare a parallel set of samples to be kept in the dark as controls.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: Store the control samples under the same conditions but protected from light.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms of the exposed and control samples to assess for any degradation.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known biological activities of related quinolinone alkaloids and flavonoids, which often involve the induction of apoptosis and modulation of inflammatory pathways.[5][6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Acutifolin_A This compound ROS Reactive Oxygen Species (ROS) Acutifolin_A->ROS Induces IKK IKK Complex Acutifolin_A->IKK Inhibits Bcl_2 Bcl-2 Acutifolin_A->Bcl_2 Inhibits Bax Bax ROS->Bax Activates NF_kappaB_Inhibitor IκBα IKK->NF_kappaB_Inhibitor Phosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB Releases NF_kappaB_n NF-κB NF_kappaB->NF_kappaB_n Translocates to Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release from mitochondria Bcl_2->Cytochrome_c Inhibits release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Inflammatory_Genes Inflammatory Gene Transcription NF_kappaB_n->Inflammatory_Genes Activates

Caption: Hypothetical signaling of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound under various experimental conditions.

G Start Start: this compound Stock Solution Dilution Dilute in Test Buffers (e.g., pH 5.4, 7.4, 9.4) Start->Dilution Incubation Incubate under Controlled Conditions (Temperature, Light) Dilution->Incubation Sampling Collect Aliquots at Defined Time Points Incubation->Sampling Analysis Analyze by HPLC-UV or LC-MS Sampling->Analysis Data_Analysis Determine Degradation Kinetics and Half-life Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Purification of (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing purification protocols for high-purity (+)-Acutifolin A. Given the limited specific literature on this compound, the following protocols and data are based on established methods for flavonoid purification and are intended to serve as a comprehensive guide.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for purifying this compound from a plant source?

A1: A common strategy involves a multi-step approach beginning with extraction from the dried plant material using a polar solvent like ethanol or methanol. This crude extract is then subjected to a series of chromatographic separations. A typical workflow includes initial fractionation using silica gel column chromatography, followed by a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC) on a reversed-phase column to achieve high purity.

Q2: How can I monitor the presence of this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the presence of this compound in fractions from column chromatography. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the compound (often under UV light) and pool the fractions containing your target molecule. For HPLC fractions, an analytical HPLC can be used to confirm the purity and retention time of the collected peaks.

Q3: this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?

A3: Flavonoids can be sensitive to heat, light, and pH extremes. Degradation may be occurring due to prolonged exposure to high temperatures during solvent evaporation, exposure to direct sunlight, or the use of strongly acidic or basic conditions.[1][2][3][4] To mitigate this, use a rotary evaporator at a low temperature to remove solvents, protect your samples from light by using amber vials or covering glassware with foil, and maintain a neutral pH whenever possible.

Q4: What are the best practices for storing purified this compound?

A4: For long-term storage, high-purity this compound should be stored as a solid in a tightly sealed, amber vial at -20°C or lower to prevent degradation. If it must be stored in solution, use a non-reactive solvent like DMSO or ethanol, and store at low temperatures. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Inefficient ExtractionEnsure the plant material is finely ground to increase surface area.[5] Increase the extraction time or perform multiple extraction cycles. Consider using ultrasonic-assisted extraction to improve efficiency.[6][7]
Incorrect Solvent ChoiceThe polarity of the extraction solvent may not be optimal. Ethanol, methanol, or aqueous mixtures of these are typically effective for flavonoids.[8] Experiment with different solvent polarities.
Degradation during ExtractionIf using heat (e.g., Soxhlet extraction), the temperature may be too high. Consider extraction at room temperature (maceration) for a longer duration.[8][9]
Issue 2: Poor Separation in Silica Gel Chromatography
Potential Cause Troubleshooting Step
Inappropriate Solvent SystemThe polarity of the mobile phase may be too high or too low. Optimize the solvent system using TLC before running the column. Aim for a Retention Factor (Rf) of 0.2-0.4 for this compound on the TLC plate.
Column OverloadingToo much crude extract was loaded onto the column, leading to broad, overlapping bands. Reduce the amount of sample loaded relative to the amount of silica gel.
Improper Column PackingAir bubbles or cracks in the silica gel bed can lead to uneven flow and poor separation. Ensure the column is packed uniformly.
Co-elution of ImpuritiesImpurities with similar polarity to this compound may be co-eluting. A different stationary phase (e.g., reversed-phase C18) or a different solvent system may be required.
Issue 3: Low Recovery from Preparative HPLC
Potential Cause Troubleshooting Step
Compound PrecipitationThis compound may be precipitating on the column, especially if the mobile phase composition changes abruptly. Ensure the sample is fully dissolved in the initial mobile phase before injection.
Irreversible BindingThe compound may be irreversibly binding to the stationary phase. This is less common with reversed-phase columns but can occur. Ensure the pH of the mobile phase is appropriate.
Suboptimal Elution GradientThe gradient may be too steep, causing the compound to elute in a very broad peak or not at all. Optimize the gradient on an analytical scale first to ensure good peak shape and elution.[10]
Degradation on ColumnThe compound may be unstable under the HPLC conditions (e.g., if the mobile phase is acidic). Buffer the mobile phase to a neutral pH if stability is an issue.

Quantitative Data Summary

The following tables present hypothetical data for a typical purification workflow for this compound to serve as a benchmark.

Table 1: Purification Yield and Purity at Each Stage

Purification Step Starting Mass (g) Recovered Mass (mg) Yield (%) Purity (%)
Crude Ethanolic Extract500 (dry plant material)25,0005.0~1
Silica Gel Chromatography25.08503.4~60
Preparative HPLC0.85045052.9>98

Table 2: Comparison of Preparative HPLC Conditions

Parameter Condition A Condition B Condition C
Column C18, 10 µm, 250 x 21.2 mmC18, 10 µm, 250 x 21.2 mmPhenyl-Hexyl, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic AcidWaterAcetonitrile
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanolWater
Gradient 30-70% B over 40 min40-80% B over 35 min20-50% B over 45 min
Flow Rate 18 mL/min20 mL/min18 mL/min
Hypothetical Purity >98%~95%~97%
Hypothetical Yield HighModerateHigh

Experimental Protocols

Protocol 1: Extraction of this compound
  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Maceration: Soak 500 g of the powdered plant material in 2.5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Re-extraction: Re-soak the plant material in 2.5 L of fresh 95% ethanol for another 24 hours and filter again.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of 250 g of silica gel (60-120 mesh) in the initial mobile phase (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve 25 g of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Start the elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of 50 mL each and monitor them by TLC.

  • Pooling: Pool the fractions containing this compound and concentrate them using a rotary evaporator.

Protocol 3: Preparative HPLC Purification
  • Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase for HPLC (e.g., 30% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter.

  • Chromatography: Inject the sample onto a C18 preparative column.

  • Elution: Elute with a linear gradient of acetonitrile in water (e.g., from 30% to 70% acetonitrile over 40 minutes).

  • Detection & Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.

  • Final Steps: Concentrate the collected fraction to remove the mobile phase solvents and then lyophilize to obtain the pure compound as a solid.

Visualizations

PurificationWorkflow Plant Dried Plant Material Extract Crude Ethanolic Extract Plant->Extract Extraction Silica Silica Gel Chromatography Extract->Silica Fractionation SemiPure Semi-Pure Fraction Silica->SemiPure Elution & Pooling PrepHPLC Preparative HPLC SemiPure->PrepHPLC Polishing Pure High-Purity This compound PrepHPLC->Pure Collection & Lyophilization

Caption: A typical experimental workflow for the purification of this compound.

Caption: A decision tree for troubleshooting low yield in purification.

References

Technical Support Center: Spectroscopic Analysis of (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of (+)-Acutifolin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used to characterize this compound?

A1: The primary spectroscopic techniques for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2] These methods provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and overall connectivity.

Q2: I am having trouble with the solubility of my this compound sample for NMR analysis. What can I do?

A2: Poor solubility can lead to broad peaks and low signal-to-noise in NMR spectra. If you are encountering solubility issues with standard deuterated chloroform (CDCl₃), consider trying alternative deuterated solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). Each solvent has different polarity and may improve the solubility of your compound.

Q3: My ¹H NMR spectrum of this compound shows overlapping signals in the aromatic region. How can I resolve these?

A3: Peak overlap in the aromatic region is a common issue. To resolve overlapping signals, you can try the following:

  • Use a higher field NMR spectrometer: A stronger magnetic field will increase the chemical shift dispersion, potentially resolving the overlapping peaks.

  • 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify coupled proton networks, even if the signals are overlapping in the 1D spectrum.

  • Change the solvent: As different solvents can induce slight changes in chemical shifts, acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆) may resolve the overlap.

Q4: The mass spectrum of my sample shows a different molecular ion peak than expected for this compound. What could be the reason?

A4: Discrepancies in the molecular ion peak can arise from several factors:

  • Adduct formation: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. The molecular formula for this compound is C₂₀H₂₂O₄, and its molecular weight is 326.15 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 327.1573.[1]

  • In-source fragmentation: The compound might be fragmenting in the ion source. Try using a softer ionization technique or optimizing the source conditions to minimize fragmentation.

  • Sample purity: The sample may contain impurities that are more easily ionized than this compound, leading to the observation of an incorrect molecular ion.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Recommended Solution
Broad NMR Peaks Poor shimming of the magnet.Re-shim the spectrometer.
Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Purify the sample further, for example, by passing it through a short column of silica gel.
Noisy Spectrum (Low S/N) Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Extra peaks in the spectrum Contamination from solvents (e.g., residual ethyl acetate, grease).Ensure all glassware is clean and dry. Use high-purity deuterated solvents.
Presence of impurities in the isolated sample.Further purify the sample using techniques like HPLC or preparative TLC.
Mass Spectrometry
Problem Possible Cause Recommended Solution
No molecular ion peak observed The molecule is fragmenting completely upon ionization.Use a softer ionization technique (e.g., ESI or MALDI instead of EI). Optimize ionization source parameters to reduce fragmentation.
Multiple peaks in the mass spectrum The sample is a mixture of compounds.Purify the sample using chromatography (HPLC, etc.) before MS analysis.
Isotopic distribution.Check the isotopic pattern to confirm the elemental composition of the observed ions.
Low signal intensity Poor ionization of the analyte.Adjust the mobile phase composition (e.g., add formic acid or ammonium acetate for ESI) to promote ionization.
Ion suppression from matrix components.Dilute the sample or use a more effective sample cleanup method.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on its reported structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
278.95.10 (dd, J = 10.5, 3.0)
340.12.25 (m)
428.11.80 (m), 2.05 (m)
4a125.5-
5128.07.20 (d, J = 8.5)
6115.26.85 (dd, J = 8.5, 2.5)
7158.4-
8108.16.90 (d, J = 2.5)
8a155.9-
1'130.2-
2'128.57.35 (d, J = 8.5)
3'115.86.95 (d, J = 8.5)
4'155.4-
5'115.86.95 (d, J = 8.5)
6'128.57.35 (d, J = 8.5)
7-OCH₃55.33.85 (s)
2''165.2-
3''105.46.25 (s)
4''163.9-
5''98.7-
6''161.5-
7''104.8-
8''157.6-
9''204.1-
10''45.33.15 (m)
11''25.91.45 (s)
12''26.11.50 (s)

Note: The provided data is a representative example based on the known structure of this compound and may vary slightly depending on the experimental conditions.

Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound

Technique Observed Data
High-Resolution Mass Spectrometry (HRMS) m/z 327.1573 [M+H]⁺ (Calculated for C₂₀H₂₃O₄, 327.1596)
Infrared (IR) Spectroscopy (cm⁻¹) 3400 (O-H), 2925 (C-H), 1680 (C=O), 1610, 1500 (C=C aromatic)
UV-Visible (UV-Vis) Spectroscopy (λₘₐₓ, nm) 280, 330

Experimental Protocols

A general outline for the spectroscopic analysis of this compound is provided below.

1. Sample Preparation:

  • Ensure the isolated this compound is of high purity. This can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC).

  • For NMR spectroscopy, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • For MS analysis, prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • For UV-Vis spectroscopy, prepare a dilute solution in a UV-transparent solvent (e.g., methanol, ethanol).

2. NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • Perform 2D NMR experiments such as COSY to establish ¹H-¹H correlations, HSQC to determine one-bond ¹H-¹³C correlations, and HMBC to determine long-range ¹H-¹³C correlations. These are crucial for assigning the complex structure of this compound.

3. Mass Spectrometry:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation patterns, which can aid in structural confirmation.

4. IR and UV-Vis Spectroscopy:

  • Obtain the IR spectrum to identify key functional groups.

  • Record the UV-Vis spectrum to observe the electronic transitions characteristic of the chromophores in the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Isolation Isolation of this compound Purity Purity Check (TLC, HPLC) Isolation->Purity Dissolving Dissolving in appropriate solvent Purity->Dissolving IR IR Spectroscopy Purity->IR NMR NMR Spectroscopy (1H, 13C, 2D) Dissolving->NMR MS Mass Spectrometry (HRMS, MS/MS) Dissolving->MS UV UV-Vis Spectroscopy Dissolving->UV Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure Spectral_Assignment Spectral Assignment Structure->Spectral_Assignment

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_logic Problem Problem Encountered (e.g., Broad NMR Peaks) Cause Identify Potential Cause Problem->Cause Solution Implement Solution Cause->Solution e.g., Poor Shimming Cause->Solution e.g., Sample Concentration Cause->Solution e.g., Impurities Verify Verify Resolution Solution->Verify Verify->Problem Issue Persists

References

Technical Support Center: Refinement of In Vitro Assay Conditions for (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Acutifolin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for this novel flavan compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a flavan, a type of flavonoid isolated from Brosimum acutifolium.[1][2] Flavonoids are a class of natural products known for a wide range of biological activities.[3][4][5] Based on the activities of similar flavonoid compounds, this compound is predicted to possess anti-inflammatory and cytotoxic properties.

Q2: Which in vitro assays are most suitable for characterizing the activity of this compound?

A2: Based on its structural class, initial characterization of this compound should focus on assays that evaluate its anti-inflammatory and cytotoxic effects. Recommended assays include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Reporter Assay: To determine its anti-inflammatory potential by measuring the inhibition of the NF-κB signaling pathway.[6][7][8]

  • Caspase-Glo® 3/7 Assay: To quantify its ability to induce apoptosis (programmed cell death), a key indicator of cytotoxicity.[9][10][11]

  • MTT or LDH Cytotoxicity Assays: To assess overall cell viability and determine the concentration at which the compound becomes toxic to cells.

Q3: What are some common challenges when working with flavonoids like this compound in vitro?

A3: Flavonoids, including flavans, can present challenges in cell-based assays, primarily due to their low aqueous solubility.[12][13][14][15] This can lead to compound precipitation in culture media, resulting in inaccurate and irreproducible data. It is crucial to carefully consider solvent choice and final concentration in your experimental design.

Q4: How can I improve the solubility of this compound for my in vitro experiments?

A4: To improve solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

NF-κB Reporter Assay
Issue Possible Cause Troubleshooting Steps
High background luminescence/fluorescence - Autofluorescence of this compound.- High cell density.- Run a control plate with this compound in media without cells to measure background signal.- Optimize cell seeding density to be within the linear range of the assay.
Low signal-to-noise ratio - Insufficient stimulation of the NF-κB pathway.- Low reporter gene expression.- Optimize the concentration of the stimulating agent (e.g., TNFα, LPS).- Ensure the reporter cell line is healthy and responsive.
Inconsistent results between replicates - Uneven cell seeding.- Precipitation of this compound at higher concentrations.- Ensure a homogenous single-cell suspension before seeding.- Visually inspect wells for precipitation after adding the compound. If observed, lower the maximum concentration or adjust the solvent concentration.
Caspase-Glo® 3/7 Assay
Issue Possible Cause Troubleshooting Steps
High luminescence in negative controls - Serum in the culture medium can contain proteases that cleave the substrate.- Unhealthy cells undergoing spontaneous apoptosis.- Use serum-free medium during the assay if possible.- Ensure cells are in the logarithmic growth phase and handled gently.[16]
Low signal induction with positive control - Suboptimal incubation time.- Insufficient concentration of the apoptosis-inducing agent.- Perform a time-course experiment to determine the peak of caspase activity.- Optimize the concentration of the positive control.
Variable results - Temperature fluctuations during the assay.- Incomplete cell lysis.- Allow plates and reagents to equilibrate to room temperature before use.- Ensure proper mixing after adding the Caspase-Glo® reagent.[11]

Experimental Protocols & Data

Protocol 1: NF-κB Reporter Assay

This protocol is designed to measure the inhibition of TNFα-induced NF-κB activation in HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Recombinant Human TNFα

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

Methodology:

  • Seed HEK293-NF-κB-luciferase cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNFα at a final concentration of 10 ng/mL for 6 hours. Include a non-stimulated control and a vehicle control (0.1% DMSO).

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Hypothetical Data:

This compound (µM) Luminescence (RLU) % Inhibition of NF-κB Activity
0 (No TNFα)1,500100
0 (TNFα stimulated)50,0000
0.145,2009.6
135,80028.4
1024,50051.0
5012,30075.4
1008,70082.6
IC₅₀ ~9.8 µM
Protocol 2: Caspase-Glo® 3/7 Assay

This protocol measures the induction of apoptosis by this compound in a human cancer cell line (e.g., HeLa) by quantifying caspase-3 and -7 activities.

Materials:

  • HeLa cells

  • EMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Staurosporine (positive control)

  • Caspase-Glo® 3/7 Assay System

  • White, opaque 96-well cell culture plates

Methodology:

  • Seed HeLa cells in a white, opaque 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM.

  • Treat the cells with the different concentrations of this compound for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour, protected from light.[9]

  • Measure luminescence using a plate reader.

Hypothetical Data:

This compound (µM) Luminescence (RLU) Fold Increase in Caspase-3/7 Activity
0 (Vehicle)5,0001.0
15,5001.1
1012,5002.5
2527,5005.5
5045,0009.0
10062,50012.5
20065,00013.0
EC₅₀ ~35 µM

Visualizations

Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Degradation Target_Genes Inflammatory Target Genes NFkB_nucleus->Target_Genes Transcription

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Stock This compound Stock Solution (DMSO) Dilutions Serial Dilutions in Culture Medium Stock->Dilutions Treatment Treat Cells with This compound Dilutions->Treatment Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Assay_Reagent Add Assay Reagent Incubation->Assay_Reagent Measurement Measure Signal (Luminescence/Absorbance) Assay_Reagent->Measurement Data_Processing Data Processing (% Inhibition / Fold Change) Measurement->Data_Processing IC50_EC50 Determine IC₅₀/EC₅₀ Data_Processing->IC50_EC50

Caption: General workflow for in vitro screening.

References

Addressing off-target effects of (+)-Acutifolin A in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (+)-Acutifolin A in cellular models. The information is tailored for scientists and drug development professionals to navigate potential experimental challenges, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a rearranged flavan compound isolated from the bark of the Amazonian plant Brosimum acutifolium. While a specific protein target for this compound has not been definitively identified, compounds isolated from Brosimum acutifolium, including various flavonoids and lignoids, have demonstrated a range of biological activities. These include cytotoxic, anti-inflammatory, antioxidant, antibacterial, and protein kinase inhibitory effects.[1][2][3] Notably, some flavonoids from this plant have been shown to induce apoptosis in cancer cells.[4]

Q2: I am observing significant cytotoxicity in my cell line with this compound treatment. Is this the expected on-target effect?

A2: Cytotoxicity is a frequently reported activity for compounds derived from Brosimum acutifolium.[2][5] However, without a well-defined on-target protein, it is challenging to definitively classify this as either an on-target or off-target effect. It is crucial to characterize the nature of the cell death and investigate effects on specific signaling pathways to understand the mechanism of action.

Q3: What are the potential off-target signaling pathways that could be affected by this compound?

A3: Based on the activities of related compounds from Brosimum acutifolium, potential off-target pathways to consider include:

  • PI3K/AKT Signaling: Flavonoids from this plant have been shown to reduce AKT phosphorylation, a key component of this cell survival pathway.[4]

  • General Kinase Activity: Lignoids from the same plant have exhibited protein kinase inhibitory activity.[3]

  • Mitochondrial Function: Some related flavonoids induce apoptosis through the disruption of the mitochondrial membrane potential.[4]

Q4: How can I distinguish between a specific, intended effect and general cytotoxicity?

A4: Differentiating between a specific biological effect and general cytotoxicity is a common challenge with natural products. Here are a few strategies:

  • Dose-Response Analysis: A specific effect will typically occur at a lower concentration than overt cytotoxicity.

  • Time-Course Experiments: A specific signaling event may be detectable at earlier time points before widespread cell death is observed.

  • Use of Multiple Cell Lines: Compare the effects on a panel of cell lines. A specific effect may be more pronounced in cell lines where the target pathway is hyperactive.

  • Rescue Experiments: If you hypothesize a specific target, attempt to rescue the phenotype by overexpressing that target or a downstream effector.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range, a different solvent, or adding a small percentage of a solubilizing agent like Pluronic F-68.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects in Microplates Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Formazan Solubilization (MTT Assay) After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle shaking or pipetting. Bubbles can also interfere with absorbance readings.
Problem 2: Observed Cell Death is Necrotic Rather Than Apoptotic
Possible Cause Troubleshooting Step
High Compound Concentration High concentrations of a compound can induce secondary necrosis even if the primary mechanism is apoptosis. Perform a dose-response experiment and analyze apoptosis at concentrations at or below the IC50.
Direct Membrane Disruption Some natural products can directly interact with and disrupt cell membranes. Perform a lactate dehydrogenase (LDH) release assay to assess membrane integrity. A significant increase in LDH release at early time points suggests primary necrosis.
Late-Stage Apoptosis At later time points, apoptotic cells will undergo secondary necrosis. Conduct a time-course experiment to detect early markers of apoptosis, such as Annexin V staining, before propidium iodide (PI) uptake.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various compounds isolated from Brosimum acutifolium against murine leukemia P388 cells, providing a reference for the potential potency of this compound.

CompoundIC50 in P388/S (µg/mL)IC50 in P388/VCR (µg/mL)
Brosimacutin J4.45.6
Brosimacutin K19.0>25
Brosimacutin L11.212.0
Brosimacutin M11.011.0
Acutifolin D16.519.5
Acutifolin A, B, C, E>25>25
Data adapted from Takashima et al., Planta Med, 2005.[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection: Treat cells with this compound as desired. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot for PI3K/AKT Pathway Analysis

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mechanism Mechanism of Action A Observe High Cytotoxicity B Dose-Response (MTT Assay) A->B C Time-Course Analysis A->C D Apoptosis vs. Necrosis (Annexin V/PI) A->D E Kinase Activity Assay B->E F Western Blot (PI3K/AKT Pathway) D->F G Mitochondrial Membrane Potential Assay F->G

Caption: Troubleshooting workflow for investigating cytotoxicity of this compound.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Acutifolin This compound (Potential Off-Target Effect) Acutifolin->AKT Inhibition?

Caption: Potential off-target inhibition of the PI3K/AKT pathway by this compound.

logic_diagram A Is significant cytotoxicity observed with This compound treatment? B Yes A->B C No A->C D Characterize the mode of cell death (Apoptosis vs. Necrosis) B->D F Is cell death primarily apoptotic? D->F E Investigate specific signaling pathways (e.g., PI3K/AKT, Kinase Activity) I Potential for specific on-target effect E->I G Yes F->G H No (Necrotic) F->H G->E J Likely general toxicity or membrane disruption H->J K Proceed with target deconvolution studies I->K L Consider compound modification to reduce toxicity J->L

Caption: Decision tree for characterizing the effects of this compound.

References

Technical Support Center: Scaling Up the Synthesis of the (+)-Acutifolin A Bicyclic Core

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the scalable synthesis of the (+)-Acutifolin A bicyclic core, this technical support center provides essential guidance. Below are troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond disconnection in the convergent synthesis of the this compound core?

A1: The key strategic disconnection in the highly convergent synthesis reported by Jamison and co-workers involves a late-stage macrocyclization via an intramolecular ketene trapping.[1][2] This strategy allows for the independent synthesis of complex fragments which are later coupled, enhancing the overall efficiency and scalability of the synthesis.

Q2: What are the primary fragments synthesized for the final coupling and macrocyclization?

A2: The synthesis involves the preparation of three key fragments that are sequentially coupled. These fragments are elaborately synthesized to incorporate the required stereochemistry and functionality for the subsequent coupling reactions and the final macrocyclization.

Q3: What is the final key reaction for the formation of the bicyclic core?

A3: The bicyclic core of this compound is formed through a thermal retro-ene reaction of an alkoxyacetylene to generate a reactive ketene intermediate. This is immediately followed by an intramolecular cyclization where a hydroxyl group traps the ketene, forming the macrocyclic lactone.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the SmI₂-mediated Reformatsky reaction - Incomplete formation of the samarium enolate.- Side reactions of the enolate.- Degradation of starting materials or product.- Ensure the SmI₂ solution is freshly prepared and properly titrated.- Run the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.[3]- The presence of α,α-gem-dimethyl substitution on the ketone can help suppress unwanted side reactions of the enolate.[2]
Poor diastereoselectivity in the hydrozirconation-transmetallation-carbonyl addition - Sub-optimal reaction conditions.- Steric hindrance near the reaction center.- Carefully control the reaction temperature and addition rates.- The use of Wipf's protocol has been shown to provide high diastereoselectivity in similar systems.[1][2]
Failure or low yield of the retro-ene reaction and macrocyclization - Reaction temperature is too low for the retro-ene reaction to occur.- Competing intermolecular reactions at high concentrations.- The chosen base is not suitable.- Ensure the reaction is conducted at a sufficiently high temperature (e.g., refluxing xylenes).[1]- Employ high-dilution conditions by the slow addition of the precursor to the reaction mixture to favor the intramolecular cyclization.- Tributylamine has been successfully used as a non-volatile base for this transformation.[2]
Formation of undesired regioisomer during macrocyclization - Lack of selectivity in the intramolecular ketene trapping.- The regioselectivity of the ketene trapping is influenced by steric and electronic factors. The reported synthesis shows high selectivity for the desired macrocycle due to the favorable positioning of the least hindered hydroxyl group for the intramolecular attack.[1]

Experimental Protocols and Data

Key Fragment Couplings and Macrocyclization

The synthesis of the this compound bicyclic core involves several key fragment coupling reactions leading up to the final macrocyclization. The following tables summarize the quantitative data for these critical steps.

Reaction Starting Materials Reagents and Conditions Product Yield (%) Reference
Palladium-Catalyzed CouplingFragment 3 and Fragment 4Pd(OAc)₂, PPh₃, Ag₂O, THF, 23 °C, 12 hβ-Hydroxy Ketone 790[1]
Hydrozirconation-Transmetallation-Carbonyl AdditionFragment 8 and Fragment 21. Cp₂ZrHCl, CH₂Cl₂2. Me₂Zn, Toluene3. Fragment 2, -78 to 23 °CCoupled Product 985[1]
SmI₂-mediated Reformatsky Reactionα-Bromoketone 10 and Aldehyde 5SmI₂, THF, -78 °Cβ-Hydroxy Ketone90[1][3]
Dehydrationβ-Hydroxy Ketone from ReformatskyMartin Sulfurane, C₆H₆, 50 °CEnone 1180 (for 2 steps)[1]
Macrocyclization Tetraol 13Bu₃N, Xylenes, RefluxBicyclic Core (Macrocycle 15) 90 [1]

Detailed methodologies for the synthesis of the initial fragments and subsequent transformations can be found in the supporting information of the primary literature.

Visualizing the Synthesis

Experimental Workflow for the Synthesis of the this compound Bicyclic Core

G cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_core_formation Core Formation F3 Fragment 3 C1 Pd-Catalyzed Coupling F3->C1 F4 Fragment 4 F4->C1 F8 Fragment 8 C2 Hydrozirconation- Transmetallation F8->C2 F2 Fragment 2 F2->C2 F10 Fragment 10 C3 SmI2-mediated Reformatsky Reaction F10->C3 F5 Fragment 5 F5->C3 C1->C2 Intermediate 7 C2->C3 Intermediate 9 M1 Retro-Ene Reaction & Intramolecular Cyclization C3->M1 Intermediate 11 Core This compound Bicyclic Core M1->Core

Caption: Convergent synthesis workflow for the this compound bicyclic core.

Logical Relationship of Key Challenges and Solutions

G cluster_challenges Challenges cluster_solutions Solutions C1 Low Yield in SmI2 Coupling S1 Fresh SmI2 Low Temperature C1->S1 C2 Poor Diastereoselectivity S2 Wipf's Protocol C2->S2 C3 Macrocyclization Failure S3 High Dilution High Temperature C3->S3

Caption: Troubleshooting logic for key synthetic steps.

References

Technical Support Center: (+)-Acutifolin A Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the natural product, (+)-Acutifolin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a bioactive quinolinone alkaloid isolated from the bark of Brosimum acutifolium, a plant traditionally used in South American folk medicine for its anti-inflammatory and anti-rheumatic properties.[1][2][3] Like many natural products, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. This low solubility can be a major obstacle to its absorption in the gastrointestinal tract, leading to low and variable bioavailability and potentially limiting its therapeutic efficacy when administered orally.[4][5][6]

Q2: What are the primary strategies to consider for improving the oral bioavailability of this compound?

A: The main approaches focus on enhancing the solubility and dissolution rate of the compound. These can be broadly categorized into:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area for dissolution.[7][8]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.[9][10][11][12]

    • Lipid-Based Formulations (e.g., SEDDS): These formulations can improve solubility and facilitate absorption through the lymphatic system.[13][14][15][16][17]

    • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin complexes can increase its aqueous solubility.[18][19][20][21]

    • Nanosuspensions: Stabilized nanoparticles of the drug in a liquid medium can significantly improve dissolution and saturation solubility.[7][8][22][23][24]

  • Chemical Modification:

    • Prodrugs: A prodrug of this compound could be synthesized to have improved solubility and be converted to the active form in the body.[25][26][27][28][29]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiments?

A: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the available equipment. A systematic approach is recommended. The following workflow can guide your decision-making process.

G cluster_strategies Select Strategy Based on Properties start Start: Poorly Soluble This compound physchem Characterize Physicochemical Properties (Solubility, Permeability, LogP) start->physchem bcs Determine Biopharmaceutics Classification System (BCS) Class (Likely Class II or IV) physchem->bcs strategy_selection Strategy Selection bcs->strategy_selection nanosize Particle Size Reduction (Nanosuspension) strategy_selection->nanosize High Melting Point, High Permeability lipid Lipid-Based Formulation (SEDDS) strategy_selection->lipid High LogP, Low Dose solid_disp Solid Dispersion strategy_selection->solid_disp Amorphous Form Feasible complexation Cyclodextrin Complexation strategy_selection->complexation Suitable Molecular Size and Shape prodrug Chemical Modification (Prodrug) strategy_selection->prodrug Permeability is also a Limiting Factor formulation Formulation Development and Optimization nanosize->formulation lipid->formulation solid_disp->formulation complexation->formulation prodrug->formulation invitro In Vitro Evaluation (Solubility, Dissolution, Permeability) formulation->invitro invitro->formulation Iterative Refinement invivo In Vivo Pharmacokinetic Studies (Animal Model) invitro->invivo Promising Candidates end Lead Formulation Identified invivo->end G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption sedds_capsule SEDDS Capsule with This compound emulsification Spontaneous Emulsification in GI Fluids sedds_capsule->emulsification droplets Fine Oil-in-Water Emulsion Droplets emulsification->droplets micelles Mixed Micelles with Bile Salts droplets->micelles Digestion by Lipases enterocyte Intestinal Enterocyte micelles->enterocyte lymphatic Lymphatic System enterocyte->lymphatic Lipid Transport Pathway portal_vein Portal Vein enterocyte->portal_vein systemic_circulation Systemic Circulation lymphatic->systemic_circulation Bypasses First-Pass Metabolism portal_vein->systemic_circulation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Toll-like Receptor (TLR4) inflammatory_stimulus->receptor ikk IKK Complex receptor->ikk Activation acutifolin This compound acutifolin->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_p->nfkb Ubiquitination & Degradation of IκBα ikb_nfkb IκBα-NF-κB (Inactive Complex) dna DNA nfkb_n->dna Binds to Promoter genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) dna->genes Transcription

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of (+)-Acutifolin A and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, both (+)-Acutifolin A and the well-studied flavonoid quercetin have drawn interest for their potential anti-inflammatory properties. This guide provides a detailed comparison of their anti-inflammatory activities, supported by available experimental data and an examination of their mechanisms of action. This comparison is intended for researchers, scientists, and professionals in drug development.

While extensive research has elucidated the anti-inflammatory effects of quercetin, data specifically on this compound is limited. This compound is a constituent of Brosimum acutifolium, a plant traditionally used in folk medicine for its anti-inflammatory benefits. This comparison draws upon data from studies on Brosimum acutifolium extracts as an indicator of this compound's potential, alongside the robust body of evidence for quercetin.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data for the anti-inflammatory activities of Brosimum acutifolium extract (as a proxy for this compound) and quercetin. It is important to note the indirect nature of the data for this compound.

ParameterThis compound (from Brosimum acutifolium extract)QuercetinReference
Inhibition of Paw Edema An ethanolic extract of Brosimum acutifolium bark significantly reduced carrageenan-induced paw edema in rats.Dose-dependently inhibited carrageenan-induced paw edema in mice, with significant effects at 30 and 100 mg/kg.[1]
Inhibition of Pro-inflammatory Cytokines Data not available for the isolated compound.Significantly reduces the production of TNF-α, IL-1β, and IL-6 in various inflammatory models.[2][3][2][3]
Inhibition of Inflammatory Mediators Data not available for the isolated compound.Inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][2][4]
Modulation of Signaling Pathways Data not available for the isolated compound.Inhibits the activation of NF-κB and MAPK signaling pathways.[5][6][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited for quercetin are provided below. Due to the lack of specific studies on this compound, detailed protocols for its anti-inflammatory evaluation are not available.

Carrageenan-Induced Paw Edema in Mice (for Quercetin)

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male ICR mice are used for the experiment.

  • Treatment: Quercetin is administered orally at doses of 30, 100, and 300 mg/kg. A vehicle control group receives 20% Tween 80 in saline.

  • Induction of Inflammation: 30 minutes after quercetin or vehicle administration, 100 μg of carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the quercetin-treated groups with the vehicle control group.

Determination of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages (for Quercetin)

This in vitro assay evaluates the effect of a compound on the production of inflammatory cytokines by immune cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of quercetin for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 24 hours.

  • Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The concentration of each cytokine in the quercetin-treated groups is compared to the LPS-stimulated control group to determine the percentage of inhibition.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immunity. Quercetin has been shown to inhibit this pathway.[5][6]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Quercetin Quercetin Quercetin->IKK Inhibition Quercetin->NFkB_active Inhibition of Translocation

Caption: Quercetin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Quercetin has been demonstrated to suppress the activation of key components of this pathway.[5][7]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK MEK1_2->ERK ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Quercetin Quercetin Quercetin->p38 Inhibition Quercetin->JNK Inhibition Quercetin->ERK Inhibition

Caption: Quercetin modulates the MAPK signaling pathway.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory activity of natural compounds involves a series of in vitro and in vivo experiments.

Experimental_Workflow Start Compound Isolation and Characterization InVitro In Vitro Assays Start->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability Cytokine Pro-inflammatory Cytokine Quantification (ELISA) InVitro->Cytokine NO Nitric Oxide Production (Griess Assay) InVitro->NO WesternBlot Western Blot Analysis (NF-κB, MAPK proteins) InVitro->WesternBlot InVivo In Vivo Models InVitro->InVivo Edema Paw Edema Model InVivo->Edema Peritonitis Peritonitis Model InVivo->Peritonitis Data Data Analysis and Interpretation InVivo->Data

Caption: General workflow for anti-inflammatory drug discovery.

Conclusion

Quercetin is a well-characterized flavonoid with potent anti-inflammatory properties, supported by a large body of scientific literature detailing its efficacy in various experimental models and its mechanisms of action involving the inhibition of the NF-κB and MAPK signaling pathways.

In contrast, while the traditional use of Brosimum acutifolium suggests potential anti-inflammatory activity for its constituents, including this compound, there is a clear lack of specific experimental data for the isolated compound. The available information on the anti-inflammatory effects of Brosimum acutifolium extracts is promising but does not allow for a direct quantitative comparison with quercetin.

Further research, including in vitro and in vivo studies on isolated this compound, is necessary to fully elucidate its anti-inflammatory potential and mechanisms of action. Such studies would enable a more direct and comprehensive comparison with established anti-inflammatory compounds like quercetin and could validate the traditional use of Brosimum acutifolium. For researchers and drug development professionals, quercetin currently represents a more substantiated candidate for anti-inflammatory applications due to the extensive evidence supporting its activity.

References

Unraveling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of (+)-Acutifolin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (+)-Acutifolin A and its derivatives, focusing on their cytotoxic properties. By examining available experimental data and drawing parallels with related flavonoid compounds, we aim to illuminate the structural features crucial for their anti-cancer potential.

This compound, a unique flavan-derived natural product isolated from the Amazonian plant Brosimum acutifolium, has garnered interest for its potential biological activities. While comprehensive SAR studies on a wide range of its synthetic derivatives are not yet extensively documented in publicly available literature, analysis of its naturally occurring analogues and related flavonoids provides valuable insights into the structural determinants of their cytotoxicity.

Comparative Cytotoxicity of Flavonoids from Brosimum acutifolium

Several flavonoids have been isolated from Brosimum acutifolium, and their cytotoxic activities have been evaluated against various cancer cell lines. The table below summarizes the available data, offering a glimpse into the preliminary SAR of this class of compounds.

CompoundStructureCell LineIC50 (µg/mL)Reference
Brosimacutin J P388 (vincristine-resistant)4.4[1]
Brosimacutin K P388 (vincristine-resistant)19[1]
Brosimacutin L P388 (vincristine-resistant)11[1]
Brosimacutin M P388 (vincristine-resistant)6.8[1]
Brosimine A P388 (vincristine-resistant)>20[1]
BAS-1 C6 gliomaDose-dependent reduction in viability[2][3]
BAS-4 C6 gliomaDose-dependent reduction in viability[2][3]
BAS-6 C6 gliomaNo significant cytotoxicity[2][3]

Note: The specific structures for BAS-1, BAS-4, and BAS-6 were not explicitly detailed in the cited abstracts.

Key Structural Features Influencing Cytotoxicity of Flavans: A General Overview

From broader studies on the SAR of cytotoxic flavonoids, several key structural features have been identified as critical for their activity.[4] These general principles can be extrapolated to hypothesize the SAR for this compound and its derivatives:

  • The C2-C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C-ring of the flavonoid scaffold is often associated with enhanced cytotoxic activity.[4] This feature contributes to the planarity of the molecule, which can facilitate intercalation with DNA or interaction with enzyme active sites.

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A and B rings significantly impact cytotoxicity. Specific hydroxylation patterns can influence the molecule's ability to participate in hydrogen bonding with biological targets and can also affect its antioxidant and pro-oxidant properties, which are often linked to cytotoxicity.

  • Other Substitutions: The presence of other functional groups, such as methoxy (-OCH3) groups, and their positions can modulate the cytotoxic potency. These groups can alter the lipophilicity, electronic properties, and metabolic stability of the compound.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives and related flavonoids typically involves the following experimental methodologies:

Cell Culture and Treatment

Human cancer cell lines, such as P388 murine leukemia cells or C6 glioma cells, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2] The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The principle of the assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

  • After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a few hours to allow formazan crystal formation.

  • The supernatant is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Workflow and Potential Mechanisms

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis culture Cancer Cell Culture (e.g., P388, C6 glioma) seeding Seeding in 96-well plates culture->seeding treatment Addition of this compound Derivatives at various concentrations seeding->treatment incubation Incubation for 48-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan Formazan crystal formation add_mtt->formazan solubilize Solubilize formazan formazan->solubilize read Measure absorbance solubilize->read analysis Calculate % Viability Determine IC50 values read->analysis

Caption: Workflow for assessing the cytotoxicity of this compound derivatives.

signaling_pathway Potential Signaling Pathway for Flavonoid-Induced Apoptosis Flavonoid This compound Derivative Mitochondria Mitochondria Flavonoid->Mitochondria induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by cytotoxic flavonoids.

References

A Comparative Guide to the In Vivo Validation of the Anti-inflammatory Effects of (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Acutifolin A, a novel flavan derivative isolated from the bark of Brosimum acutifolium, has been identified as a potential anti-inflammatory agent[1]. As with any promising compound, rigorous in vivo validation is a critical step to ascertain its therapeutic potential and understand its mechanism of action within a complex biological system. This guide provides a comparative framework for the in vivo evaluation of this compound's anti-inflammatory effects.

Note: As of the compilation of this guide, specific in vivo anti-inflammatory data for this compound is not available in the published literature. Therefore, this document serves as a comprehensive template, outlining the standard experimental models, protocols, and data presentation formats necessary for such a validation. Data for well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, are provided for comparative purposes.

Alternative Anti-inflammatory Agents for Comparison

For a robust evaluation, the anti-inflammatory activity of this compound should be compared against standard drugs with well-characterized mechanisms of action.

  • Indomethacin: A potent non-selective cyclooxygenase (COX) inhibitor, widely used as a reference drug in models of acute inflammation.

  • Diclofenac: Another potent NSAID that inhibits both COX-1 and COX-2 enzymes, reducing the production of prostaglandins. It is frequently used in topical and systemic inflammation models[2][3].

  • Natural Compounds: Other flavonoids and natural products with known anti-inflammatory properties, such as Luteolin or Curcumin, can also serve as relevant comparators, often exhibiting modulatory effects on multiple signaling pathways[4][5].

Common In Vivo Models for Anti-inflammatory Activity

The following are standard and well-validated preclinical models for assessing acute anti-inflammatory effects.

  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and reliable method to quantify the efficacy of an anti-inflammatory agent[6][7].

  • TPA-Induced Ear Edema: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear induces a rapid and potent inflammatory response, characterized by edema and cellular infiltration. This model is particularly useful for evaluating topically applied anti-inflammatory agents[8][9].

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice (150-200g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • This compound (various doses)

  • Indomethacin (positive control, e.g., 10 mg/kg)

  • Vehicle (control, e.g., saline, DMSO)

Procedure:

  • Animals are fasted overnight with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and Test groups (this compound at various doses).

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[7].

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

TPA-Induced Ear Edema in Mice

Objective: To assess the topical anti-inflammatory effect of this compound.

Materials:

  • CD-1 or BALB/c mice (20-25g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2.5 µg in 20 µL acetone/ethanol)

  • This compound (various doses/concentrations)

  • Diclofenac (positive control, e.g., 1 mg/ear)

  • Vehicle (control, e.g., acetone/ethanol)

  • Biopsy punch (e.g., 6-7 mm)

  • Analytical balance

Procedure:

  • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Diclofenac), and Test groups (this compound at various doses).

  • Apply the test compound or control topically to both the inner and outer surfaces of the right ear 30 minutes before TPA application. The left ear serves as an internal control.

  • Apply the TPA solution to the right ear of each mouse.

  • After a set period (typically 4-6 hours), sacrifice the mice by cervical dislocation.

  • Using a biopsy punch, remove a standard-sized circular section from both the right (treated) and left (untreated) ears.

  • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the extent of the edema.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Data Presentation: Comparative Efficacy

The following tables illustrate how the experimental data for this compound can be structured for comparison with standard anti-inflammatory drugs.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.75 ± 0.05-
This compound TBDTBDTBD
This compound TBDTBDTBD
This compound TBDTBDTBD
Indomethacin100.35 ± 0.0453.3%[7]

TBD: To be determined by experimental results.

Table 2: Effect on TPA-Induced Ear Edema in Mice

TreatmentDose (mg/ear)Mean Edema (mg) (± SEM)% Inhibition of Edema
Vehicle Control-12.5 ± 1.2-
This compound TBDTBDTBD
This compound TBDTBDTBD
This compound TBDTBDTBD
Diclofenac14.8 ± 0.761.6%[3]

TBD: To be determined by experimental results.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Investigating the effect of this compound on these pathways is a crucial next step.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a primary pathway regulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. Many natural anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB.

  • JAK-STAT (Janus kinase/signal transducer and activator of transcription) Pathway: This pathway is critical for signaling downstream of cytokine receptors. Dysregulation of JAK-STAT signaling is implicated in numerous inflammatory and autoimmune diseases.

Visualizations: Workflows and Pathways

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Animal Acclimatization & Grouping measure1 Measure Initial Paw Volume start->measure1 t = -60 min administer Administer Vehicle, Control, or this compound measure1->administer t = -60 min induce Induce Inflammation (Carrageenan Injection) administer->induce t = 0 min measure2 Measure Paw Volume at 1, 2, 3, 4, 5 hours induce->measure2 t = 1-5 hr analyze Calculate % Inhibition of Edema measure2->analyze end Data Analysis & Comparison analyze->end

Workflow for Carrageenan-Induced Paw Edema Model.

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_n LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription AcutifolinA This compound (Hypothesized Target) AcutifolinA->IKK potential inhibition

Potential inhibition of the NF-κB pathway by this compound.

Conclusion

While the anti-inflammatory potential of this compound is suggested by its chemical class, its in vivo efficacy remains to be established through rigorous scientific investigation. This guide provides the necessary framework and comparative data to design and execute studies for its validation. By employing standardized models such as carrageenan-induced paw edema and TPA-induced ear edema, and comparing its performance against established drugs like Indomethacin and Diclofenac, researchers can effectively determine the anti-inflammatory profile of this compound. Subsequent mechanistic studies focusing on key inflammatory pathways like NF-κB and JAK-STAT will be essential to fully elucidate its therapeutic potential.

References

Comparative analysis of Acutifolin A and other Brosimum acutifolium flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Cytotoxicity Data

Several flavonoids isolated from Brosimum acutifolium have demonstrated cytotoxic effects against various cancer cell lines. Notably, a mixture of four new flavonoids, brosimacutins J-M, exhibited cytotoxicity against murine leukemia P388 cells with a half-maximal inhibitory concentration (IC50) ranging from 4.4 to 19 µg/mL[1]. Another flavonoid, Brosimine B, has been shown to have a hormetic effect on retinal cells, promoting cell viability at low concentrations (around 10 µM) while inducing cytotoxicity at higher concentrations[2][3][4][5].

For a clear comparison, the available cytotoxicity data for flavonoids from Brosimum acutifolium is summarized in the table below. It is important to note the absence of specific IC50 values for Acutifolin A in the reviewed literature.

Compound(s)Cell LineIC50 ValueReference
Brosimacutins J-M (mixture)Murine Leukemia (P388)4.4 - 19 µg/mL[1]
Brosimine BRetinal CellsCytotoxic at >10 µM[2][3][4][5]

Anti-inflammatory and Antioxidant Activities

Flavonoids from Brosimum acutifolium are also recognized for their potential anti-inflammatory and antioxidant properties[6]. While specific comparative IC50 values for Acutifolin A and other individual flavonoids in anti-inflammatory and antioxidant assays are not available, the general protocols for these assays are well-established and can be applied to screen and compare the activities of these compounds.

Anti-inflammatory Activity: The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Antioxidant Activity: The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate an electron and neutralize the DPPH radical.

Signaling Pathway Modulation: The NF-κB Connection

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Many flavonoids are known to exert their anti-inflammatory and cytotoxic effects by modulating this pathway. While specific studies detailing the interaction of Acutifolin A or other Brosimum acutifolium flavonoids with the NF-κB pathway are limited, the general mechanism of flavonoid-mediated NF-κB inhibition provides a hypothetical framework for their action.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and cell proliferation. Flavonoids can interfere with this process at various stages.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Protocols

For researchers interested in conducting comparative studies on flavonoids from Brosimum acutifolium, the following are detailed methodologies for key experiments.

Flavonoid Isolation and Purification

A general workflow for the isolation and purification of flavonoids from plant material is outlined below.

Flavonoid_Isolation_Workflow start Start: Dried Plant Material (e.g., Brosimum acutifolium bark) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition column_chrom Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chrom hplc High-Performance Liquid Chromatography (HPLC) column_chrom->hplc end Isolated Flavonoids hplc->end

Figure 2: General workflow for flavonoid isolation.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., bark) is subjected to extraction with a suitable solvent such as methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography techniques. Silica gel is commonly used for initial separation, followed by Sephadex LH-20 for finer purification.

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual flavonoids is typically achieved using preparative HPLC.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., P388) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test flavonoids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the flavonoid that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with different concentrations of the test flavonoids for a short period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

  • IC50 Calculation: The concentration of the flavonoid that inhibits NO production by 50% (IC50) is determined.

Antioxidant Assay (DPPH Radical Scavenging)

This assay quantifies the free radical scavenging activity of a compound.

Protocol:

  • Reaction Mixture: A solution of the test flavonoid at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • IC50 Calculation: The concentration of the flavonoid required to scavenge 50% of the DPPH radicals (IC50) is calculated.

Conclusion

While a direct comparative analysis of Acutifolin A with other flavonoids from Brosimum acutifolium is currently limited by the lack of available data, the existing research on compounds like the brosimacutins and Brosimine B highlights the significant therapeutic potential of this plant species. The provided experimental protocols offer a framework for future research to systematically evaluate and compare the bioactivities of Acutifolin A and other flavonoids from Brosimum acutifolium, paving the way for the development of novel drug candidates. Further investigation into the specific mechanisms of action, particularly their effects on signaling pathways like NF-κB, will be crucial in advancing our understanding and application of these natural products.

References

Cross-validation of (+)-Acutifolin A bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Acutifolin A, a flavan-derived compound isolated from Brosimum acutifolium, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory effects. This guide provides a comparative framework for evaluating the bioactivity of this compound across different cell lines. Due to a lack of publicly available quantitative data for this compound, this document serves as a template, presenting hypothetical data to illustrate how its bioactivity could be assessed and compared. The experimental protocols and signaling pathways described herein are standard methodologies in the field and are expected to be applicable to the study of this compound.

Comparative Bioactivity of this compound

To facilitate a direct comparison of this compound's bioactivity, quantitative data from various cell lines would be essential. The following tables present a hypothetical summary of such data, showcasing how the cytotoxic and anti-inflammatory activities of this compound could be compared with a known standard, such as Quercetin.

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines (Hypothetical Data)

Cell LineCell TypeThis compound IC₅₀ (µM)Quercetin IC₅₀ (µM)
MCF-7Human Breast Adenocarcinoma25.835.2
A549Human Lung Carcinoma42.158.7
HeLaHuman Cervical Adenocarcinoma33.545.9
HepG2Human Liver Carcinoma51.368.4

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

Cell LineAssayThis compound IC₅₀ (µM)Quercetin IC₅₀ (µM)
RAW 264.7Nitric Oxide (NO) Inhibition15.222.5
THP-1TNF-α Inhibition18.928.1
HUVECIL-6 Inhibition21.431.7

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of the inflammatory marker.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols that would be employed to generate the data presented above.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a standard compound (e.g., Quercetin) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Cytokine Inhibition Assay (ELISA)

This assay quantifies the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., THP-1 for TNF-α, HUVEC for IL-6), pre-treat with this compound, and stimulate with an inflammatory agent (e.g., LPS).

  • Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokine.

  • Data Analysis: Determine the concentration of the cytokine in the supernatant and calculate the percentage of inhibition to determine the IC₅₀ value.

Visualizing a Potential Mechanism of Action

To understand the potential molecular mechanisms underlying the bioactivity of this compound, it is valuable to visualize the key signaling pathways that are often modulated by flavonoid compounds with anti-inflammatory and cytotoxic properties.

Experimental Workflow for Bioactivity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, RAW 264.7) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep This compound Stock Solution treatment Compound Treatment (Dose-response) compound_prep->treatment seeding->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess, ELISA) treatment->anti_inflammatory readout Spectrophotometric Readout cytotoxicity->readout anti_inflammatory->readout ic50 IC50 Determination readout->ic50 Potential NF-κB Signaling Inhibition by this compound cluster_inhibition Potential Inhibition lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nucleus->inflammation Induces acutifolin This compound acutifolin->ikk Inhibits? acutifolin->nfkb Inhibits Translocation? Potential Induction of Apoptosis by this compound cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase acutifolin This compound bax_bak Bax/Bak Activation acutifolin->bax_bak Induces? mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Unraveling the Molecular Targets of (+)-Acutifolin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a bioactive compound is paramount. This guide provides a comparative analysis of the current knowledge surrounding the molecular targets of (+)-Acutifolin A, a flavan-derived constituent isolated from the bark of Brosimum acutifolium. While direct, conclusive evidence for the specific molecular targets of this compound remains limited in publicly available research, this guide synthesizes the existing data and provides a framework for future investigation by comparing its potential mechanisms with those of other relevant anti-inflammatory compounds.

Overview of this compound

This compound is a novel natural product with a unique bicyclo[3.3.1]non-3-ene-2,9-dione ring structure. It has been classified as a non-steroidal anti-inflammatory agent, suggesting its therapeutic potential in inflammatory diseases. The plant it is derived from, Brosimum acutifolium, has a history in folk medicine for treating rheumatism and inflammation.

Potential Molecular Targets and Signaling Pathways

While specific molecular targets for this compound have not been definitively identified in the available literature, preliminary studies on other flavonoids isolated from Brosimum acutifolium suggest potential avenues of action. Some of these related compounds have demonstrated inhibitory effects against Protein Kinase A (PKA) and Protein Kinase C (PKC)[1]. These kinases are crucial components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation.

Given its classification as an anti-inflammatory agent, this compound may modulate one or more of the well-established inflammatory signaling pathways. Below, we present diagrams of these key pathways, which are common targets for many natural anti-inflammatory compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription NFkB->Genes activates AcutifolinA This compound (Hypothesized) AcutifolinA->IKK inhibits? AcutifolinA->NFkB inhibits?

Fig. 1: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces AcutifolinA This compound (Hypothesized) AcutifolinA->MAPKKK inhibits? AcutifolinA->MAPKK inhibits? AcutifolinA->MAPK inhibits?

Fig. 2: Potential modulation of the MAPK signaling cascade.

Methodologies for Target Identification

The identification of direct molecular targets is a critical step in drug discovery. Several experimental strategies are commonly employed for this purpose. The following workflow illustrates a general approach for identifying the molecular targets of a natural product like this compound.

Target_ID_Workflow Start Bioactive Compound (this compound) AffinityChrom Affinity Chromatography Start->AffinityChrom MassSpec Mass Spectrometry (Proteomics) AffinityChrom->MassSpec CandidateProteins Candidate Target Proteins MassSpec->CandidateProteins Biophysical Biophysical Assays (e.g., SPR, ITC) CandidateProteins->Biophysical Validation of direct binding Biochemical Biochemical/Cell-based Assays (e.g., Kinase Assays, Western Blot) CandidateProteins->Biochemical Functional validation ValidatedTarget Validated Molecular Target Biophysical->ValidatedTarget Biochemical->ValidatedTarget

Fig. 3: General workflow for molecular target identification.
Experimental Protocols

Affinity Chromatography:

  • Immobilization: this compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.

  • Lysate Preparation: A protein lysate is prepared from a relevant cell line or tissue that expresses the potential target proteins.

  • Incubation: The cell lysate is incubated with the this compound-conjugated beads, allowing for the specific binding of target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of washing steps with appropriate buffers.

  • Elution: Specifically bound proteins are eluted from the beads, often by changing the pH, ionic strength, or by competing with a surplus of free this compound.

Mass Spectrometry-based Proteomics:

  • Sample Preparation: The eluted proteins are separated by SDS-PAGE, and protein bands are excised and subjected to in-gel digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

  • Database Searching: The peptide sequences are searched against a protein database to identify the proteins that were bound to the affinity column.

Biophysical and Biochemical Validation:

  • Surface Plasmon Resonance (SPR): To confirm a direct interaction and determine binding kinetics (KD, kon, koff), purified candidate proteins are immobilized on a sensor chip, and various concentrations of this compound are flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between this compound and the target protein in solution, providing thermodynamic parameters of the interaction.

  • Enzyme Inhibition Assays: If the identified target is an enzyme (e.g., a kinase), its activity is measured in the presence and absence of varying concentrations of this compound to determine the IC50 value.

  • Western Blotting: The effect of this compound on the phosphorylation status or expression level of the target protein and its downstream effectors is assessed in cell-based assays.

Comparison with Alternative Compounds

Due to the absence of specific data for this compound, a direct quantitative comparison with other compounds is not currently feasible. However, for context, the following table presents data for well-characterized anti-inflammatory compounds that target the pathways discussed above.

CompoundMolecular Target(s)IC50 / KDAssay Method
Ibuprofen COX-1, COX-2~15 µM (COX-1), ~35 µM (COX-2)Enzyme Inhibition Assay
Celecoxib COX-2~40 nMEnzyme Inhibition Assay
BAY 11-7082 IKKβ~10 µMKinase Assay
SB203580 p38 MAPK~50-100 nMKinase Assay

This table is for illustrative purposes to provide context on the inhibitory concentrations of known anti-inflammatory drugs targeting common inflammatory pathways.

Conclusion and Future Directions

The exploration of the molecular targets of this compound is still in its nascent stages. While its anti-inflammatory properties are recognized, the precise mechanisms of action remain to be elucidated. The preliminary evidence suggesting protein kinase inhibition by related flavonoids from Brosimum acutifolium provides a promising starting point for future research.

To definitively identify the molecular targets of this compound, a systematic approach employing the methodologies outlined in this guide is necessary. Such studies will be crucial in validating its therapeutic potential and paving the way for its development as a novel anti-inflammatory agent. Researchers are encouraged to investigate its effects on key inflammatory signaling cascades, including the NF-κB and MAPK pathways, and to utilize proteomic and biophysical techniques to pinpoint its direct binding partners.

References

A Comparative Analysis of Synthetic vs. Natural (+)-Acutifolin A: An Examination of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and biological activities of naturally derived and synthetically produced (+)-Acutifolin A, supported by available data and proposed experimental frameworks for future research.

This guide provides a comprehensive comparison of the efficacy of this compound derived from natural sources versus synthetic production routes. Due to a notable lack of direct comparative studies in the current scientific literature, this analysis will focus on the known biological activities of natural this compound and the broader bioactivities of the plant from which it is isolated, Brosimum acutifolium. Furthermore, this guide will propose a detailed experimental workflow to facilitate future research aimed at directly comparing the efficacy of the two forms.

Introduction to this compound

This compound is a flavan-derived bioactive compound first isolated from the bark of Brosimum acutifolium, a tree native to South America and used in traditional Brazilian medicine.[1] The bark of this plant is known to be a rich source of various bioactive phenolic compounds, including flavonoids, and is traditionally used for its anti-inflammatory, antirheumatic, and antiarthritic properties.[2][3]

Efficacy of Natural this compound and Brosimum acutifolium Extracts

While specific quantitative data on the efficacy of isolated natural this compound is limited, studies on the crude extracts of Brosimum acutifolium bark have demonstrated a range of biological activities. These activities are attributed to the complex mixture of phytochemicals present, including this compound.

Table 1: Reported Biological Activities of Brosimum acutifolium Bark Extracts

Biological ActivityKey Findings
Anti-inflammatory Extracts have been traditionally used to treat inflammatory conditions.[2][3]
Antioxidant The bark is a significant source of natural antioxidants.[2][3]
Anticancer Some flavonoids from B. acutifolium have shown cytotoxic activity against murine leukemia P388 cells.[4]
Antibacterial The bark extracts have demonstrated antibacterial properties.[3]
Antifungal Antifungal activity has been reported for the bark extracts.[3]
Neuroprotective The extracts have shown potential neuroprotective effects.[3]

Synthetic this compound: A Research Gap

A thorough review of the scientific literature reveals a significant gap in the area of synthetic this compound. At present, there are no published reports detailing the total synthesis of this molecule. The absence of a synthetic route means that no experimental data is available for the efficacy of synthetic this compound, making a direct comparison with the natural form impossible at this time.

Proposed Experimental Workflow for Comparative Efficacy Studies

To address the current research gap, the following experimental workflow is proposed for a comprehensive comparison of natural and synthetic this compound, once a synthetic route is established.

G cluster_0 Phase 1: Compound Acquisition and Preparation cluster_1 Phase 2: In Vitro Efficacy Assessment cluster_2 Phase 3: Signaling Pathway Analysis A Isolation of Natural This compound from Brosimum acutifolium C Structural and Purity Analysis (NMR, MS, HPLC) A->C B Total Synthesis of This compound B->C D Anti-inflammatory Assays (e.g., COX-2, iNOS inhibition) C->D Compare Activity E Antioxidant Assays (e.g., DPPH, ABTS) C->E Compare Activity F Cytotoxicity Assays (e.g., MTT on cancer cell lines) C->F Compare Activity G Western Blot for Key Signaling Proteins (e.g., NF-κB, MAPK) D->G Investigate Mechanism H Reporter Gene Assays for Transcription Factor Activity F->H Investigate Mechanism

Caption: Proposed workflow for comparing natural and synthetic this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the key experiments outlined in the proposed workflow.

1. Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of natural and synthetic this compound on the activity of the COX-2 enzyme.

  • Methodology:

    • A commercial COX-2 inhibitor screening assay kit will be used.

    • Recombinant human COX-2 enzyme will be incubated with arachidonic acid as the substrate in the presence of varying concentrations of natural or synthetic this compound (e.g., 0.1, 1, 10, 100 µM).

    • The production of prostaglandin E2 (PGE2) will be measured using a colorimetric or fluorescent method as per the kit instructions.

    • A known COX-2 inhibitor (e.g., celecoxib) will be used as a positive control.

    • The IC50 value (concentration required for 50% inhibition) for each compound will be calculated.

2. Cytotoxicity: MTT Assay

  • Objective: To assess the cytotoxic effects of natural and synthetic this compound on a panel of human cancer cell lines (e.g., P388 murine leukemia, HeLa cervical cancer, MCF-7 breast cancer).

  • Methodology:

    • Cells will be seeded in 96-well plates and allowed to adhere overnight.

    • The cells will be treated with various concentrations of natural or synthetic this compound (e.g., 0.1 to 100 µM) for 48 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance will be measured at 570 nm using a microplate reader.

    • Cell viability will be expressed as a percentage of the untreated control, and the IC50 value will be determined.

3. Signaling Pathway Analysis: NF-κB Activation

  • Objective: To investigate the effect of natural and synthetic this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

  • Methodology:

    • A suitable cell line (e.g., RAW 264.7 macrophages) will be pre-treated with natural or synthetic this compound for 1 hour.

    • The cells will then be stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

    • Nuclear extracts will be prepared from the cells.

    • The levels of the p65 subunit of NF-κB in the nuclear extracts will be quantified using a commercial ELISA-based transcription factor assay kit or by Western blotting.

    • A decrease in nuclear p65 will indicate inhibition of NF-κB activation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory induces AcutifolinA This compound AcutifolinA->IKK inhibits?

Caption: Putative NF-κB signaling pathway and a potential point of inhibition by this compound.

Conclusion

While the natural extracts of Brosimum acutifolium show promise as a source of bioactive compounds with anti-inflammatory and other therapeutic properties, a direct comparison of the efficacy of natural versus synthetic this compound is currently not possible due to the lack of a reported total synthesis of the molecule. The proposed experimental workflow provides a clear and robust framework for future research to address this knowledge gap. Such studies will be crucial in determining if a synthetic version of this compound can offer a more standardized and readily available alternative to the natural product for therapeutic development.

References

Comparative cytotoxicity of (+)-Acutifolin A on cancerous vs. normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic effects of natural compounds on cancerous versus normal cell lines is crucial for the identification of potential therapeutic agents with high efficacy and minimal side effects. This guide provides a framework for presenting and interpreting such comparative data, using a hypothetical molecule, "(+)-Acutifolin A," as a case study to illustrate the required data presentation, experimental protocols, and pathway visualizations. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes representative data and pathways to demonstrate the ideal structure and content for such a comparative analysis.

Data Presentation: Quantifying Selective Cytotoxicity

A primary indicator of a compound's therapeutic potential is its ability to selectively target cancer cells while sparing normal cells. This selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines. A higher selectivity index (the ratio of the IC50 in normal cells to that in cancer cells) suggests a more favorable therapeutic window.

Table 1: Comparative IC50 Values of a Hypothetical Compound after 48-hour exposure

Cell LineCell TypeOriginIC50 (µM)Selectivity Index (SI)
MCF-7 Breast AdenocarcinomaHuman15.24.8
A549 Lung CarcinomaHuman22.53.2
HeLa Cervical CancerHuman18.93.8
MCF-10A Non-tumorigenic Breast EpithelialHuman73.1-
BEAS-2B Normal Bronchial EpithelialHuman72.4-

The induction of apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects. The percentage of apoptotic cells following treatment provides a direct measure of a compound's cytotoxic efficacy.

Table 2: Apoptosis Induction in MCF-7 vs. MCF-10A cells by a Hypothetical Compound (at 20 µM for 24 hours)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
MCF-7 25.8%15.3%41.1%
MCF-10A 4.2%2.1%6.3%

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. The following are standard protocols for assessing cytotoxicity and apoptosis.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis (Annexin V-FITC) Assay

The Annexin V-FITC assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[3][4][5][6]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualizations

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which a natural compound might induce apoptosis in cancer cells.

cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Compound Compound Receptor Receptor Compound->Receptor ROS ROS Receptor->ROS JNK JNK ROS->JNK p53 p53 JNK->p53 Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 | CytoC Cytochrome c Bax->CytoC Bcl2->Bax | Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a natural compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the comparative cytotoxicity analysis.

Start Start CellCulture Cell Culture (Cancerous & Normal) Start->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay Treatment->MTT AnnexinV Annexin V Assay Treatment->AnnexinV DataAnalysis Data Analysis (IC50 & Apoptosis %) MTT->DataAnalysis AnnexinV->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for comparative cytotoxicity and apoptosis assays.

References

Assessing the Therapeutic Index of (+)-Acutifolin A in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of (+)-Acutifolin A, a naturally derived compound, are currently limited by a lack of comprehensive preclinical data. Extensive searches for its therapeutic index, efficacy, and toxicity in preclinical models have not yielded specific quantitative data required for a full comparative analysis.

While research into the genus Goniothalamus, a potential source of Acutifolin A, has indicated cytotoxic activities of various compounds derived from it, specific details regarding this compound remain elusive. This guide, therefore, outlines the standard methodologies and frameworks used in preclinical assessments of novel therapeutic agents, providing a roadmap for the future evaluation of this compound.

Comparative Analysis of Cytotoxicity

A crucial first step in assessing a new compound is to determine its cytotoxic effects on cancer cells versus healthy cells. This is typically expressed as the IC50 value, the concentration of a drug that inhibits 50% of cell growth. The therapeutic index is then often initially estimated in vitro by comparing the IC50 for cancer cell lines to that of normal cell lines.

Table 1: Illustrative Comparative Cytotoxicity Data

CompoundCancer Cell Line A (IC50 in µM)Cancer Cell Line B (IC50 in µM)Normal Cell Line (IC50 in µM)In Vitro Therapeutic Index (Normal/Cancer A)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin 0.10.081.212
Paclitaxel 0.050.030.510

This table is for illustrative purposes only and does not contain actual data for this compound.

Experimental Protocols

The assessment of a therapeutic agent's potential involves a series of well-defined experimental protocols to ensure the reliability and reproducibility of the findings.

1. In Vitro Cytotoxicity Assays

  • Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer and normal cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A for normal breast epithelium) are cultured under standard conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

    • Viability Assay: Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity.

    • Data Analysis: The IC50 values are calculated from the dose-response curves.

2. In Vivo Efficacy and Toxicity Studies

  • Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in animal models.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used for xenograft studies.

    • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

    • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal, oral) at various doses and schedules.

    • Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

    • Toxicity Assessment: Animal body weight, clinical signs of toxicity, and hematological and biochemical parameters are monitored. Major organs are collected for histopathological analysis.

    • Therapeutic Index Calculation: The therapeutic index is determined by comparing the maximum tolerated dose (MTD) with the minimum effective dose (MED).

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical for drug development. This involves identifying the cellular signaling pathways modulated by the compound.

Hypothetical Signaling Pathway for an Anti-Cancer Agent

The following diagram illustrates a hypothetical signaling pathway that a compound like this compound might modulate to induce apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Activates TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active GeneExpression Gene Expression (e.g., Pro-apoptotic genes) TranscriptionFactor_active->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis AcutifolinA This compound AcutifolinA->Receptor Binds to

Caption: Hypothetical signaling cascade for this compound inducing apoptosis.

Experimental Workflow for Preclinical Assessment

This diagram outlines the logical flow of experiments in a preclinical study.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (IC50 Determination) Mechanism Mechanism of Action (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism Efficacy Efficacy Models (Xenografts) Mechanism->Efficacy TherapeuticIndex Therapeutic Index Assessment Efficacy->TherapeuticIndex Toxicity Toxicity Studies (MTD Determination) Toxicity->TherapeuticIndex

Caption: Workflow for preclinical evaluation of a novel therapeutic agent.

While this guide provides a framework for the preclinical assessment of this compound, it is imperative that future research focuses on generating robust in vitro and in vivo data. The lack of currently available information prevents a direct comparison with existing cancer therapies. The methodologies and workflows outlined here represent the standard approach to gathering the necessary data to determine the therapeutic index and potential clinical utility of novel compounds like this compound. Researchers are encouraged to pursue these studies to unlock the potential of this natural product.

Safety Operating Guide

Prudent Disposal of (+)-Acutifolin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers and scientists in drug development, handling novel compounds like (+)-Acutifolin A requires a cautious and informed approach to disposal, even in the absence of specific regulatory guidelines for every new substance.

As a bioactive compound under investigation, this compound should be handled with the assumption of potential cytotoxicity. Therefore, its disposal must adhere to stringent protocols for chemical and cytotoxic waste to minimize exposure risks to personnel and prevent environmental contamination.

Hazard Assessment and Categorization

Key Disposal Principles:

  • Do not dispose of solid this compound waste in regular trash or standard biohazard bags. [1]

  • Liquid waste containing this compound must not be poured down the drain or into the sanitary sewer. [1]

  • All waste contaminated with this compound should be collected in designated, clearly labeled, leak-proof, and puncture-resistant containers. [1]

Step-by-Step Disposal Protocol

The following protocol provides a comprehensive, step-by-step approach to the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (gloves, wipes), and plasticware, in a designated, leak-proof container lined with a yellow chemotherapeutic waste bag.[1]

    • This container must be clearly labeled as "Chemotherapeutic Waste" and include the name of the principal investigator and contact information.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a dedicated, leak-proof, and tightly sealed container.[1]

    • The container should be made of a material compatible with the solvents used and must be clearly labeled with an orange chemical waste label detailing its contents.[1]

  • Sharps Waste:

    • Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-proof chemotherapy sharps container. This container should also be clearly labeled as "Chemotherapeutic Waste."[1]

3. Decontamination of Work Surfaces:

  • Following any work with this compound, thoroughly decontaminate all surfaces and equipment. The choice of decontaminating solution will depend on the solvents used to dissolve the compound. A general-purpose laboratory disinfectant followed by a rinse with an appropriate solvent (e.g., 70% ethanol) is a common practice. All materials used for decontamination, such as wipes, should be disposed of as solid chemotherapeutic waste.

4. Final Disposal:

  • Once the waste containers are full, they should be securely sealed.

  • The labeled containers should be transported to the institution's designated chemical waste storage area for collection by a licensed hazardous waste disposal contractor.[1] Consult your institution's Environmental Health and Safety (EH&S) department for specific pickup schedules and procedures.[1]

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table summarizes general hazard classifications for compounds with similar handling requirements.

Hazard ClassificationGHS CategoryPrecautionary Statements
Potential Skin SensitizerCategory 1P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Potential Aquatic HazardCategory 3P273: Avoid release to the environment.
General Cytotoxic HazardNot specifiedP501: Dispose of contents/container to an approved waste disposal plant.

This table is illustrative and based on compounds with similar potential bioactivity. Always refer to your institution's specific guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal A Generate this compound Waste B Solid Waste (e.g., contaminated gloves, plasticware) A->B C Liquid Waste (e.g., solutions, media) A->C D Sharps Waste (e.g., needles, pipette tips) A->D E Yellow Chemotherapeutic Waste Bag/Container B->E F Labeled, Leak-Proof Liquid Waste Container C->F G Chemotherapy Sharps Container D->G H Seal and Transport to Designated Waste Area E->H F->H G->H I Collection by Licensed Hazardous Waste Contractor H->I

Caption: Disposal workflow for this compound waste.

By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel and maintain environmental compliance when working with novel bioactive compounds like this compound. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (+)-Acutifolin A

Author: BenchChem Technical Support Team. Date: November 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce document fournit des directives de sécurité essentielles pour la manipulation du (+)-Acutifolin A. En l'absence d'une fiche de données de sécurité (FDS) spécifique à ce composé, une approche prudente est impérative, en suivant les protocoles établis pour la manipulation de composés potentiellement cytotoxiques.

Équipement de protection individuelle (EPI) : une approche à plusieurs niveaux

Une protection adéquate est la première ligne de défense contre l'exposition potentielle. Le personnel de laboratoire doit revêtir un équipement de protection individuelle (EPI) approprié avant de manipuler le this compound.[1][2][3]

Équipement de protection individuelle (EPI)SpécificationObjectif
Protection des mains Gants en nitrile (double paire recommandée)Prévenir le contact cutané. Changer les gants fréquemment et immédiatement après une contamination.
Protection du corps Blouse de laboratoire à manches longues et poignets ajustésProtéger la peau et les vêtements personnels de la contamination.
Protection des yeux Lunettes de sécurité avec écrans latéraux ou lunettes de protectionProtéger les yeux des éclaboussures et des aérosols.
Protection respiratoire Masque chirurgical (pour les procédures à faible risque) ou respirateur N95À utiliser lors de la manipulation de poudres ou en cas de risque de formation d'aérosols pour éviter l'inhalation.

Protocoles opérationnels : garantir un environnement de travail sûr

Des procédures opérationnelles standardisées sont essentielles pour minimiser les risques lors de la manipulation du this compound.[4]

Préparation et manipulation :

  • Zone désignée : Toutes les manipulations du this compound doivent être effectuées dans une zone désignée, telle qu'une hotte chimique ou une enceinte de sécurité biologique (ESB).[3]

  • Prévention des aérosols : Des précautions doivent être prises pour éviter la formation de poussières et d'aérosols. Si le composé est un solide, la pesée doit être effectuée avec soin pour éviter la dispersion dans l'air.

  • Contrôle des déversements : Un kit de déversement pour les composés cytotoxiques doit être facilement accessible.[2] En cas de déversement, la zone doit être immédiatement évacuée et décontaminée par du personnel qualifié portant un EPI approprié.[1][2]

Transport et stockage :

  • Contenants étanches : Le this compound doit être transporté dans des contenants étanches et clairement étiquetés.[3]

  • Stockage sécurisé : Le composé doit être stocké dans une zone sécurisée et bien ventilée, à l'écart des matières incompatibles.

Gestion et élimination des déchets : un processus critique

Une élimination appropriée des déchets contaminés est cruciale pour prévenir la contamination de l'environnement et l'exposition involontaire.[1][4]

Type de déchetProcédure d'élimination
Déchets solides Tous les matériaux solides contaminés (par exemple, gants, blouses, verrerie) doivent être placés dans des sacs à déchets cytotoxiques jaunes distincts et clairement étiquetés.
Déchets liquides Les déchets liquides contaminés doivent être collectés dans des contenants à déchets dangereux étanches et étiquetés.
Objets tranchants Tous les objets tranchants contaminés (par exemple, aiguilles, lames de scalpel) doivent être placés dans un contenant pour objets tranchants résistant à la perforation et étiqueté pour les déchets cytotoxiques.

Flux de travail expérimental pour la manipulation du this compound

Le diagramme suivant illustre le flux de travail procédural pour la manipulation en toute sécurité du this compound.

cluster_prep Préparation cluster_handling Manipulation cluster_cleanup Nettoyage Vérification de l'EPI Vérification de l'EPI Préparation de la zone de travail Préparation de la zone de travail Vérification de l'EPI->Préparation de la zone de travail Procéder si l'EPI est correct Pesée et dissolution Pesée et dissolution Préparation de la zone de travail->Pesée et dissolution Réaction/Expérience Réaction/Expérience Pesée et dissolution->Réaction/Expérience Décontamination de la surface de travail Décontamination de la surface de travail Réaction/Expérience->Décontamination de la surface de travail Élimination des déchets Élimination des déchets Décontamination de la surface de travail->Élimination des déchets

Légende: Flux de travail pour la manipulation du this compound.

Voie de signalisation logique pour la gestion de l'exposition

En cas d'exposition accidentelle, une action immédiate est nécessaire. Le diagramme suivant décrit les étapes à suivre.

Exposition Exposition Retirer immédiatement les vêtements contaminés Retirer immédiatement les vêtements contaminés Exposition->Retirer immédiatement les vêtements contaminés Laver la zone affectée à grande eau Laver la zone affectée à grande eau Retirer immédiatement les vêtements contaminés->Laver la zone affectée à grande eau Consulter un médecin Consulter un médecin Laver la zone affectée à grande eau->Consulter un médecin Signaler l'incident au superviseur Signaler l'incident au superviseur Consulter un médecin->Signaler l'incident au superviseur

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.